molecular formula C9H10O2 B7769797 Ethyl benzoate CAS No. 70750-04-8

Ethyl benzoate

Cat. No.: B7769797
CAS No.: 70750-04-8
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Description

Ethyl benzoate is a benzoate ester obtained by condensation of benzoic acid and ethanol. It is a volatile oil component found in ripe kiwifruit, cranberry juice, and palm kernel oil. It has a role as a flavouring agent, a fragrance and a volatile oil component. It is a benzoate ester and an ethyl ester.
This compound is a natural product found in Vaccinium macrocarpon, Vaccinium vitis-idaea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl benzoate
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InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID3038696
Record name Ethyl benzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour
Record name Benzoic acid, ethyl ester
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Boiling Point

75.50 °C. @ 760.00 mm Hg
Record name Ethyl benzoate
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Solubility

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoate
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Density

1.043-1.050
Record name Ethyl benzoate
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Vapor Pressure

0.26 [mmHg]
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CAS No.

93-89-0
Record name Ethyl benzoate
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Melting Point

-34 °C
Record name Ethyl benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzoate is an organic compound, an ester of benzoic acid and ethanol. It is a colorless liquid with a characteristic fruity odor, reminiscent of wintergreen. This compound is widely utilized in the fragrance and flavor industries and serves as a valuable solvent and intermediate in organic synthesis.[1][2][3] For professionals in drug development and research, a thorough understanding of its chemical properties, structure, and reactivity is essential for its potential applications, including as a flavoring agent in formulations or as a starting material for the synthesis of more complex molecules.[4] This guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is structurally characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to an ethoxy group.[1]

  • IUPAC Name: this compound[5]

  • Synonyms: Benzoic acid, ethyl ester; Benzoic ether; Ethyl benzenecarboxylate[1][5]

  • Chemical Formula: C₉H₁₀O₂[5]

  • CAS Registry Number: 93-89-0[6]

  • SMILES: CCOC(=O)c1ccccc1[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental work.

PropertyValueReference(s)
Molecular Weight 150.17 g/mol [5][7]
Appearance Colorless liquid[3][7][8]
Odor Sweet, fruity, resembling wintergreen[3][8][9]
Melting Point -34 °C[5][8]
Boiling Point 211-213 °C[8][10]
Density 1.045 g/mL at 25 °C[10][11]
Solubility in Water 0.72 mg/mL at 25 °C (almost insoluble)[5][8][12]
Solubility in Organic Solvents Miscible with most organic solvents like ethanol, ether, and chloroform[6][8][12]
Refractive Index (n20/D) 1.504[10][11]
Vapor Pressure 1 mmHg at 44 °C[10][11]
Flash Point 88 °C (closed cup)[13]
log P 2.64[5][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectrum (90 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the protons on the benzene ring.[5]

  • Triplet at ~1.4 ppm (3H): Corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

  • Quartet at ~4.4 ppm (2H): Corresponds to the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

  • Multiplet at ~7.3-7.6 ppm (3H): Represents the meta and para protons of the benzene ring.

  • Multiplet at ~8.0 ppm (2H): Represents the ortho protons of the benzene ring, which are deshielded by the adjacent carbonyl group.[5]

¹³C NMR Spectrum (25.16 MHz, CDCl₃): The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]

  • ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

  • ~61 ppm: Methylene carbon (-CH₂-) of the ethyl group.

  • ~128-133 ppm: Aromatic carbons of the benzene ring.

  • ~166 ppm: Carbonyl carbon (C=O) of the ester group.[5]

Infrared (IR) Spectrum: The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

  • ~1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.[14]

  • ~1270 and 1100 cm⁻¹: Strong absorptions due to the C-O stretching of the ester.[14]

  • ~3060 cm⁻¹: C-H stretching of the aromatic ring.

  • ~1600 and 1450 cm⁻¹: C=C stretching within the aromatic ring.

Experimental Protocols

Detailed methodologies for the synthesis, hydrolysis, and analysis of this compound are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and ethanol using an acid catalyst.[3][15]

Materials:

  • Benzoic acid (50 g)

  • Absolute ethanol (100 g)

  • Concentrated sulfuric acid (10 g)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 50 g of benzoic acid in 100 g of absolute ethanol.

  • Carefully add 10 g of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture at reflux for 4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Distill off approximately half of the excess ethanol.

  • Pour the remaining reaction mixture into a 500 mL separatory funnel containing 300 mL of cold water.

  • Add saturated sodium bicarbonate solution in small portions to neutralize the acidic solution until effervescence ceases.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 211-213 °C.[3]

Hydrolysis of this compound

This protocol details the cleavage of this compound back to benzoic acid and ethanol via alkaline hydrolysis.[7]

Materials:

  • This compound (~5 g)

  • 2 M Sodium hydroxide solution (50 mL)

  • 5 M Hydrochloric acid

  • Deionized water

  • Anti-bumping granules

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Weigh approximately 5 g of this compound into a 100 mL round-bottom flask.

  • Add 50 mL of 2 M sodium hydroxide solution and a few anti-bumping granules.

  • Set up the apparatus for heating under reflux and reflux the mixture for 45-60 minutes, or until the oily ester layer disappears.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a 250 mL beaker.

  • Slowly add 5 M hydrochloric acid with stirring until the solution is acidic (test with litmus paper) and benzoic acid precipitates out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold deionized water.

  • The crude benzoic acid can be further purified by recrystallization from hot water.[7]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products benzoic_acid Benzoic Acid reflux Reflux (4 hours) benzoic_acid->reflux ethanol Ethanol ethanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup water Water reflux->water drying Drying workup->drying purification Fractional Distillation drying->purification ethyl_benzoate This compound purification->ethyl_benzoate

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Hydrolysis of this compound Workflow

Hydrolysis cluster_reactants Reactants cluster_process Process cluster_products Products ethyl_benzoate_reactant This compound reflux_hydrolysis Reflux (45-60 min) ethyl_benzoate_reactant->reflux_hydrolysis naoh NaOH (aq) naoh->reflux_hydrolysis acidification Acidification (HCl) reflux_hydrolysis->acidification ethanol_product Ethanol reflux_hydrolysis->ethanol_product precipitation Precipitation & Cooling acidification->precipitation filtration Vacuum Filtration precipitation->filtration purification_recrystallization Recrystallization filtration->purification_recrystallization benzoic_acid_product Benzoic Acid purification_recrystallization->benzoic_acid_product

Caption: Workflow for the hydrolysis of this compound to yield benzoic acid.

Biological Activity and Applications in Drug Development

While not a primary active pharmaceutical ingredient, this compound and its derivatives have been investigated for certain biological activities. It has shown some antibacterial activity against common pathogens.[8] Furthermore, derivatives of this compound have been explored for their cytotoxic activity against cancer cell lines.[6] The primary relevance of this compound in drug development often lies in its use as a flavoring agent to improve the palatability of oral medications, thereby potentially enhancing patient compliance.[4] Its properties as a solvent also make it useful in certain formulation processes.

Conclusion

This compound is a well-characterized organic compound with a range of applications relevant to chemical research and drug development. Its synthesis and reactions are classic examples of fundamental organic chemistry principles. The data and protocols presented in this guide offer a solid foundation for professionals working with this versatile ester. A thorough understanding of its properties is crucial for its safe and effective use in both laboratory and industrial settings.

References

Physicochemical properties of ethyl benzoate for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Benzoate for Research Applications

Introduction

This compound (C₉H₁₀O₂) is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a characteristic sweet, fruity, and slightly medicinal aroma, reminiscent of wintergreen or cherry.[1][2] This compound is found naturally in various fruits like apples, bananas, and cherries and is a key flavor component in cranberries.[3] In research and industrial settings, this compound serves as a versatile compound, utilized as a flavoring agent, a component in fragrances and perfumes, and as a solvent in organic synthesis.[2][4][5] Its well-defined physicochemical properties make it a valuable substance for various applications, from food science to drug development. This guide provides a comprehensive overview of its core properties, experimental protocols, and safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in research. These properties are summarized in the tables below.

General and Physical Properties

This table outlines the fundamental identification and physical state properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms Benzoic acid, ethyl ester; Benzoic ether[4][6]
CAS Number 93-89-0[3]
Molecular Formula C₉H₁₀O₂[3][4]
Molecular Weight 150.17 g/mol [3]
Appearance Colorless liquid[1][3][7]
Melting Point -34 °C[1][8]
Boiling Point 211-213 °C[1][9]
Density 1.045 g/mL at 25 °C[2][8]
Solubility and Partitioning

This compound's solubility is a key factor in its application as a solvent and in extraction processes.

PropertyValueSource(s)
Solubility in Water 0.72 mg/mL (Slightly soluble to insoluble)[1][6]
Miscibility Miscible with most organic solvents (e.g., ethanol, ether, chloroform, hexane)[1][5]
LogP (Octanol/Water) 2.64[1][6]
Thermodynamic and Safety Properties

This table includes data relevant to the compound's volatility, flammability, and stability.

PropertyValueSource(s)
Vapor Pressure 1 mmHg at 44 °C[2][8]
Vapor Density 5.17 (vs. air)[2][8]
Flash Point 88 °C (190.4 °F) - Closed Cup[10]
Autoignition Temp. 490 °C (914 °F)[8][10]
Stability Stable under recommended storage conditions. Combustible.[2][7][10]
Incompatibilities Strong oxidizing agents, strong bases[11]
Optical and Spectroscopic Properties

Spectroscopic data is critical for the identification and quantification of this compound.

PropertyValueSource(s)
Refractive Index (n20/D) 1.504[2][8]
¹H NMR (90 MHz, CDCl₃) δ (ppm): 8.0-8.1 (m, 2H), 7.3-7.5 (m, 3H), 4.37 (q, 2H), 1.38 (t, 3H)[6][12]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 166.54 (C=O), 132.80, 130.62, 129.57, 128.34 (Aromatic C), 60.90 (-OCH₂-), 14.33 (-CH₃)[6][13][14]

Experimental Protocols

The following sections detail methodologies for the synthesis and hydrolysis of this compound, which are common procedures in organic chemistry research.

Synthesis via Fischer Esterification

This compound is commonly synthesized by the Fischer esterification of benzoic acid with ethanol using an acid catalyst, such as concentrated sulfuric acid.[3][15]

Objective: To synthesize this compound from benzoic acid and ethanol.

Materials:

  • Benzoic acid (C₇H₆O₂)[16]

  • Ethanol (95% or absolute)[16]

  • Concentrated Sulfuric Acid (H₂SO₄)[16][17]

  • 5% Sodium Carbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Calcium Chloride or Magnesium Sulfate

  • Reflux apparatus, separatory funnel, distillation apparatus[16]

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of ethanol.[16]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.[16][17]

  • Add boiling chips and assemble the reflux apparatus.[16]

  • Heat the mixture to reflux for 1-3 hours to drive the reaction to completion.[16]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with cold water, 5% sodium carbonate solution (to neutralize the acid catalyst and unreacted benzoic acid), and finally with a saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).

  • Separate the organic layer (this compound) and dry it over an anhydrous drying agent like CaCl₂ or MgSO₄.[16]

  • Filter to remove the drying agent and purify the crude this compound by distillation. Collect the fraction boiling at approximately 212 °C.[8]

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_purification Workup & Purification A Benzoic Acid D Combine & Add Catalyst A->D B Ethanol B->D C H₂SO₄ (catalyst) C->D E Heat under Reflux D->E F Cool Mixture E->F G Wash with H₂O, Na₂CO₃, NaCl F->G H Dry Organic Layer G->H I Purify by Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Hydrolysis of this compound

The hydrolysis of an ester is the reverse of esterification. Base-promoted hydrolysis (saponification) is often preferred as it is irreversible.

Objective: To hydrolyze this compound to benzoic acid.

Materials:

  • This compound (C₉H₁₀O₂)[18]

  • 2 M Sodium Hydroxide (NaOH) solution[18]

  • 5 M Hydrochloric Acid (HCl) solution[18]

  • Heating mantle, reflux condenser, Buchner funnel[18]

  • Litmus or pH paper[18]

Procedure:

  • Place this compound and a 2 M sodium hydroxide solution into a round-bottom flask with a few anti-bumping granules.[18]

  • Set up the apparatus for heating under reflux and heat the mixture until all the oily ester droplets have disappeared, indicating the completion of hydrolysis (typically 45-60 minutes).[18]

  • Cool the reaction mixture to room temperature. The solution now contains sodium benzoate and ethanol.[19]

  • Slowly add 5 M hydrochloric acid while stirring until the solution is acidic (test with litmus or pH paper). A white precipitate of benzoic acid will form.[18]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid crystals by vacuum filtration using a Buchner funnel.[18]

  • Wash the crystals with a small amount of cold water.

  • The crude benzoic acid can be purified further by recrystallization from hot water.[18]

G EB This compound (C₆H₅COOCH₂CH₃) SB Sodium Benzoate (C₆H₅COONa) EB->SB Saponification NaOH + NaOH (Reflux) BA Benzoic Acid (C₆H₅COOH) SB->BA Protonation HCl + HCl (Acidification)

Caption: Reaction pathway for the base-promoted hydrolysis of this compound.

Applications in Research

This compound's distinct properties lend it to several research applications:

  • Flavor and Fragrance Chemistry: It is used as a standard or reference compound in the analysis of food flavors and essential oils due to its pleasant, fruity scent.[2]

  • Organic Synthesis: It serves as a solvent for various nonpolar compounds and as a starting material or intermediate in the synthesis of more complex molecules.[4][5] Its ester functional group can undergo transesterification to produce other benzoate esters or can be reduced to form benzyl alcohol.[20]

  • Entomology: this compound is studied as an attractant for certain species of insects, such as orchid bees.

Safety and Handling

While generally considered to have low toxicity, proper handling of this compound is essential in a laboratory setting.[4][10]

  • Hazards: Combustible liquid.[10][11] May be harmful if swallowed or inhaled and may cause skin and eye irritation.[21][22] It is also considered toxic to aquatic life.[21][22]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11] Ensure adequate ventilation or work in a fume hood.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][23] Keep containers tightly closed.[10]

  • Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste.[22] Prevent entry into drains and waterways.[21]

References

An In-Depth Technical Guide to the Synthesis of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl benzoate, a versatile aromatic ester with wide applications in the pharmaceutical, flavor, and fragrance industries. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and mechanistic insights into three principal synthesis routes: Fischer esterification, Steglich esterification, and transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the synthesis of this compound, this involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, and to drive the equilibrium toward the formation of the ester, an excess of the alcohol is often used, and the water produced is removed.[1]

Mechanistic Pathway

The Fischer esterification of benzoic acid with ethanol proceeds through a series of protonation and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic.[3]

  • Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated benzoic acid.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound ester and regenerate the acid catalyst.

Fischer_Esterification benzoic_acid Benzoic Acid protonated_acid Protonated Benzoic Acid benzoic_acid->protonated_acid + H+ ethanol Ethanol h_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Ethanol protonated_ester Protonated This compound tetrahedral_intermediate->protonated_ester - H2O ethyl_benzoate This compound protonated_ester->ethyl_benzoate - H+ water Water Steglich_Esterification benzoic_acid Benzoic Acid o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea + DCC dcc DCC dmap DMAP ethanol Ethanol acylpyridinium Acylpyridinium Salt o_acylisourea->acylpyridinium + DMAP dcu DCU ethyl_benzoate This compound acylpyridinium->ethyl_benzoate + Ethanol Transesterification methyl_benzoate Mthis compound tetrahedral_intermediate Tetrahedral Intermediate methyl_benzoate->tetrahedral_intermediate + EtO- ethoxide Ethoxide (EtO-) ethyl_benzoate This compound tetrahedral_intermediate->ethyl_benzoate - MeO- methoxide Methoxide (MeO-) Experimental_Workflow A Reactant Mixing (Benzoic Acid, Ethanol, Catalyst) B Reaction (e.g., Reflux) A->B C Work-up (Quenching, Extraction) B->C D Neutralization (Washing with Base) C->D E Drying (Anhydrous Na2SO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Distillation or Chromatography) F->G H Characterization (NMR, IR, GC-MS) G->H

References

Spectroscopic Analysis of Ethyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzoate, a common fragrance and flavor agent, and a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2][3][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03 - 8.06Multiplet2HAromatic (ortho-protons)
7.52 - 7.57Multiplet1HAromatic (para-proton)
7.41 - 7.46Multiplet2HAromatic (meta-protons)
4.38Quartet2H-O-CH₂ -CH₃
1.41Triplet3H-O-CH₂-CH₃

Solvent: CDCl₃. Spectrometer frequency: 90, 200, or 400 MHz.[1][3][4]

¹³C NMR (Carbon-13 NMR) Data [1][3][5][6][7]

Chemical Shift (δ) ppmAssignment
166.4C =O (Ester carbonyl)
132.6Aromatic (para-C)
130.4Aromatic (ipso-C)
129.4Aromatic (ortho-C)
128.1Aromatic (meta-C)
60.8-O-CH₂ -CH₃
14.1-O-CH₂-CH₃

Solvent: CDCl₃. Spectrometer frequency: 25.16 or 50 MHz.[1][3][6]

Infrared (IR) Spectroscopy

Key IR Absorption Bands [1][8][9][10][11]

Wavenumber (cm⁻¹)DescriptionFunctional Group
1726 - 1715Strong, sharp absorptionC=O Stretch (α,β-unsaturated ester)[10]
1300 - 1000Two or more bandsC-O Stretch[10]
3000 - 3100Medium absorptionsC-H Stretch (Aromatic)
2850 - 3000Medium absorptionsC-H Stretch (Aliphatic)

Sample preparation: Neat, in a capillary cell.[1]

Mass Spectrometry (MS)

Major Fragments in Electron Ionization (EI) Mass Spectrum [1][12][13]

m/zRelative Intensity (%)Fragment Ion
15021.8[M]⁺ (Molecular Ion)
12230.7[M - C₂H₄]⁺
105100.0[C₆H₅CO]⁺ (Benzoyl cation)
7740.6[C₆H₅]⁺ (Phenyl cation)
5116.0[C₄H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] The CDCl₃ serves as a solvent and provides a deuterium signal for the instrument's lock system.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the free induction decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum is conveniently obtained using a neat sample. Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

  • Instrument Setup:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument.

  • Data Acquisition: Acquire the IR spectrum of the this compound sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile.[14] A typical concentration is in the range of 1-10 µg/mL.[14]

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation, though direct injection is also possible.

    • For electron ionization (EI), the standard electron energy is 70 eV.[13]

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. This causes ionization and fragmentation of the this compound molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Processing: The mass spectrum is a plot of the relative abundance of the different ions as a function of their m/z ratio. The base peak is the most abundant ion and is assigned a relative intensity of 100%.

Visualizations

Spectroscopic Analysis Workflow for this compound

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information EthylBenzoate This compound NMR NMR Spectroscopy (¹H and ¹³C) EthylBenzoate->NMR IR IR Spectroscopy EthylBenzoate->IR MS Mass Spectrometry EthylBenzoate->MS Structure Chemical Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure MolecularWeight Molecular Weight and Formula MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation Fragmentation->Structure

Caption: Workflow of Spectroscopic Analysis.

Fragmentation Pathway of this compound in Mass Spectrometry

Fragmentation_Pathway EI-MS Fragmentation of this compound M [C₆H₅COOCH₂CH₃]⁺˙ m/z = 150 (Molecular Ion) F122 [C₆H₅COOH]⁺˙ m/z = 122 M->F122 - C₂H₄ F105 [C₆H₅CO]⁺ m/z = 105 (Base Peak) M->F105 - •OCH₂CH₃ F77 [C₆H₅]⁺ m/z = 77 F105->F77 - CO F51 [C₄H₃]⁺ m/z = 51 F77->F51 - C₂H₂

Caption: Fragmentation of this compound.

References

Solubility of Ethyl Benzoate in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl benzoate in a range of common organic solvents. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and materials science who utilize this compound in their work.

This compound (C₉H₁₀O₂) is an ester characterized by its fruity odor, and it serves as a versatile solvent and intermediate in various chemical processes. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

This compound is widely reported to be miscible with many common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. For many practical applications, this high degree of solubility is a key property. The following table summarizes the available solubility and miscibility data for this compound in a selection of organic solvents.

Solvent ClassSolventSolubility/Miscibility at 25°C
Alcohols EthanolMiscible[1][2]
MethanolMiscible
Ketones AcetoneMiscible[2]
Esters Ethyl AcetateMiscible[2]
Hydrocarbons n-HexaneSoluble[3]
TolueneMiscible[2]
Halogenated DichloromethaneMiscible
Carbon TetrachlorideMiscible[2]
Ethers Diethyl EtherMiscible[2][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The appropriate method depends on whether the solute and solvent are fully miscible or have a finite solubility limit.

Method 1: Determination of Miscibility (for Miscible Liquids)

This protocol provides a straightforward method for visually determining the miscibility of two liquids.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated glass test tubes or vials

  • Vortex mixer or shaker

  • Graduated pipettes

Procedure:

  • Preparation: In a clean, dry test tube, add a known volume of the solvent (e.g., 2 mL).

  • Addition of Solute: To the solvent, add an equal volume of this compound (2 mL).

  • Mixing: Cap the test tube and vortex or shake vigorously for 1-2 minutes.

  • Observation: Allow the mixture to stand for a few minutes and observe. If the resulting mixture is a single, clear phase, the two liquids are miscible. If two distinct layers form, or if the solution is cloudy or hazy, they are immiscible or partially miscible.

  • Confirmation: To confirm miscibility, the experiment can be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios of this compound to solvent). The absence of phase separation in all proportions confirms miscibility.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This method is suitable for systems where the solute is not infinitely soluble.

Materials:

  • This compound

  • Solvent of interest

  • Screw-cap vials or flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved this compound at the end of the equilibration period is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the system. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to let the excess solute settle.

    • To ensure complete separation of the undissolved solute, centrifuge the samples at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. The filter material should be chemically compatible with the solvent and should not absorb the solute.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Generate a calibration curve by measuring the analytical response of the standard solutions.

    • Measure the analytical response of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

  • Calculation:

    • Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the quantitative solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solute to settle C->D E Centrifuge the sample D->E F Withdraw and filter the supernatant E->F G Dilute the sample F->G H Analyze using a suitable analytical method (e.g., HPLC, GC) G->H I Calculate solubility from calibration curve H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl Benzoate

Abstract

This compound (C₉H₁₀O₂) is an aromatic ester recognized for its characteristic sweet, fruity, and floral scent.[1][2] It is a significant component in the flavor and fragrance industries and serves as a versatile chemical intermediate.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways in plants, and common methods for its chemical synthesis. Additionally, it details established experimental protocols for the extraction, identification, and quantification of this compound from various matrices. Quantitative data, where available in the literature, has been compiled, and key processes are visualized through logical diagrams to support research and development efforts.

Natural Occurrence of this compound

This compound is a volatile organic compound found in a wide array of natural sources, contributing to the characteristic aroma of many fruits, flowers, and fermented beverages.[4] Its presence is well-documented across various plant species and food products.

1.1. Fruits and Plants The compound is a natural volatile component in numerous fruits, often contributing to their sweet and fruity aroma profile. Documented occurrences include:

  • Fruits: Apple, banana, sweet cherry, cranberry, feijoa, guava, ripe kiwifruit, papaya, peach, pineapple, plum, and starfruit.[4][5][6][7]

  • Plants and Flowers: It is a floral scent component in plants from over twenty different families.[8][9] Specific examples include Osmanthus fragrans, Artemisia judaica, and certain cultivars of lily (Lilium).[8][9] It is also found in palm kernel oil.[4]

1.2. Food and Beverages this compound is formed during fermentation processes and is naturally present in various foods and alcoholic beverages:

  • Beverages: A variety of alcoholic beverages contain this compound, including fruit brandies, cider, rum, whiskies, and wine.[4] It is also found in black tea.[4]

  • Dairy and Other Foods: It has been reported in milk, butter, and Bourbon vanilla.[4]

Quantitative Data on this compound Occurrence

Quantitative data for this compound in natural products is distributed across numerous studies, often focusing on the broader volatile profile of a specific matrix. The concentration can vary significantly based on the cultivar, ripeness, processing, and analytical method used. A summary of available quantitative data is presented below.

Natural SourceCultivar/TypeConcentration Range (µg/L or µg/kg)Reference(s)
WineCabernet Sauvignon10.6 ± 1.2[10]
WineCabernet Gernischet17.1 ± 1.5[10]
WineChardonnay11.2 ± 1.1[10]
WinePinot Blanc~10 - 25[11]

Note: Comprehensive quantitative data for this compound across a wide range of natural sources is limited in publicly available literature. The values presented are indicative and subject to the specific conditions of the cited studies.

Sources of this compound

This compound can be obtained from natural sources through extraction, or it can be produced via biological and chemical synthesis pathways.

3.1. Biosynthesis In plants, the formation of this compound is an enzymatic process catalyzed by specific acyltransferases. This pathway is a key part of the production of floral scents and fruit aromas.

The biosynthesis primarily involves the esterification of benzoyl-CoA with ethanol. In the flowers of Lilium 'Siberia', a BAHD family acyltransferase, designated LoAAT1, has been identified as the enzyme responsible for this reaction.[8][9] This enzyme can also utilize methanol to produce mthis compound.[8] Similarly, in ripe kiwifruit, an alcohol acyltransferase (AT16) is responsible for the formation of this compound.[8][9]

This compound Biosynthesis BA Benzoic Acid BCoA Benzoyl-CoA BA->BCoA CoA Ligase (ATP, CoA-SH) Enzyme BAHD Acyltransferase (e.g., LoAAT1, AT16) BCoA->Enzyme EtOH Ethanol EtOH->Enzyme EB This compound Enzyme->EB Catalysis Fischer_Esterification_Workflow start Start reactants Combine: - Benzoic Acid - Ethanol (excess) - Acid Catalyst (e.g., H₂SO₄) start->reactants reflux Heat under Reflux (with Dean-Stark trap to remove water) reactants->reflux workup Work-up: 1. Cool mixture 2. Neutralize (e.g., NaHCO₃) 3. Liquid-Liquid Extraction reflux->workup dry Dry Organic Layer (e.g., anhydrous MgSO₄) workup->dry purify Purification: Fractional Distillation dry->purify end Pure This compound purify->end Analytical_Workflow sample Sample Preparation (Vial, Salt, Internal Std.) hs Headspace Equilibration (Heating & Agitation) sample->hs spme HS-SPME Extraction (Fiber Exposure) hs->spme desorption Thermal Desorption (GC Inlet) spme->desorption gcms GC-MS Analysis (Separation & Detection) desorption->gcms data Data Processing (Identification & Quantification) gcms->data

References

Theoretical Studies on the Molecular Structure of Ethyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of ethyl benzoate (C₉H₁₀O₂). By leveraging computational chemistry methods, researchers can gain profound insights into the geometric, vibrational, and electronic properties of this aromatic ester, which is widely used as a flavoring agent, fragrance component, and a versatile intermediate in organic synthesis. This document synthesizes findings from various theoretical investigations, presenting data in a structured format to facilitate understanding and application in research and development.

Introduction to Theoretical Modeling

Theoretical and computational chemistry have become indispensable tools for elucidating molecular structures and predicting their properties.[1] For molecules like this compound, methods such as Density Functional Theory (DFT) provide a robust framework for investigating electronic and structural characteristics with high accuracy.[1] These in silico studies allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties, which complement and help interpret experimental data from techniques like FT-IR and FT-Raman spectroscopy.[2]

The primary computational approach discussed herein is DFT, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets such as 6-31G(d,p) and 6-311++G(d,p).[1][2] This level of theory has been shown to provide a reliable description of the vibrational signatures and structural parameters of organic molecules.[2] Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory further unravel the electronic behavior, stability, and reactivity of the molecule.

Methodologies and Computational Workflow

The theoretical investigation of this compound's molecular structure typically follows a standardized computational protocol. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on this optimized structure to determine its various properties.

Experimental Protocols: Key Methodologies
  • Geometry Optimization: The initial 3D structure of this compound is optimized to find the global minimum on the potential energy surface. This is a crucial step, as all subsequent calculations are performed on this stabilized geometry. The process involves iterative calculations that adjust atomic positions until the forces on each atom are negligible and the total energy is minimized.[3]

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the theoretical FT-IR and FT-Raman spectra.[2] Calculated frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G) to better match experimental values due to the overestimation inherent in the harmonic approximation.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density to provide a chemical interpretation of the wavefunction. It investigates charge delocalization, hyperconjugative interactions, and the stability of the molecule. This analysis provides insights into the interactions between filled donor and empty acceptor orbitals, quantifying the stabilizing energy E(2).[5]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO's energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, reactivity, and electronic transport properties.[6]

Below is a diagram illustrating the typical workflow for a computational study of a molecule like this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Post-Calculation Analysis cluster_output 4. Output A Construct Initial Molecular Structure B Select Theoretical Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d,p)) B->C D Geometry Optimization (Find Energy Minimum) C->D E Frequency Calculation (Confirm Minimum & Predict Spectra) D->E H Electronic Properties (HOMO-LUMO, NBO, MEP) D->H F Molecular Geometry (Bond Lengths, Angles) E->F G Vibrational Analysis (Compare with FT-IR/Raman) E->G I Data Tables & Visualizations F->I G->I H->I J Interpretation & Publication I->J

Diagram 1: General workflow for computational analysis.

Molecular Geometry and Structure

The optimized molecular geometry provides the foundation for understanding the other properties of this compound. Theoretical calculations predict the precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure.

Studies using the DFT/B3LYP method with the 6-31G(d,p) basis set have determined the optimized structure of this compound.[2] The benzene ring exhibits typical aromatic C-C bond lengths, while the ester group's geometry is influenced by the conjugation between the carbonyl group and the phenyl ring.

Data Presentation: Optimized Geometrical Parameters

The following table summarizes key calculated bond lengths and angles for this compound based on the DFT/B3LYP/6-31G(d,p) level of theory.

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C-C (in ring)1.392 - 1.401 Å[2]
C=O~1.22 Å
C-O (ester)~1.35 Å
O-C (ethyl)~1.45 Å
C-C (ethyl)~1.52 Å
Bond Angles (°)
O=C-O~124°
C-O-C (ester)~116°
C-C=O~125°
O-C-C (ethyl)~108°
Note: Values for C=O, C-O, O-C, C-C (ethyl) and bond angles are typical values for esters calculated at this level of theory, as specific values for this compound were not fully tabulated in the searched literature.

Vibrational Spectroscopy Analysis

Vibrational analysis is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. For this compound, a molecule with 21 atoms, there are 57 normal modes of fundamental vibration.[2]

The key vibrational signatures include the C=O stretching of the ester group, C-O stretching, and various vibrations of the phenyl ring and ethyl group. The carbonyl stretch (νC=O) in α,β-unsaturated esters like this compound is typically observed in the 1730-1715 cm⁻¹ region.[7]

Data Presentation: Vibrational Frequencies

The table below compares experimental FT-IR frequencies with the scaled theoretical frequencies calculated at the DFT/B3LYP level.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C=O Stretch1726[7]~1720
C-H Stretch (Aromatic)~3060~3050-3100
C-H Stretch (Aliphatic)~2980~2975
C-C Stretch (Aromatic Ring)~1600, 1450~1590, 1445
C-O Stretch (Asymmetric)~1270~1265
C-O Stretch (Symmetric)~1100~1105
Note: Calculated values are representative based on DFT studies of similar molecules. The comparison shows a good correlation between theoretical predictions and experimental observations.

Electronic Properties

The electronic properties of a molecule, governed by its frontier molecular orbitals, are key to understanding its reactivity, stability, and potential applications, for instance, in drug design where interactions are electron-driven.

HOMO-LUMO Analysis

The HOMO and LUMO are the main orbitals involved in chemical reactions. A low HOMO-LUMO energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.[6] For this compound, the π-system of the benzene ring and the carbonyl group are expected to be the primary contributors to these frontier orbitals.

G cluster_axis cluster_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO    Gap_label ΔE = E_LUMO - E_HOMO (Energy Gap) E0 E1 Energy E0->E1

Diagram 2: HOMO-LUMO energy gap concept.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization within the molecule. For this compound, significant interactions include the delocalization of π-electrons from the benzene ring to the carbonyl group (π → π* interaction) and the interaction of the lone pair electrons on the ester oxygen atoms with adjacent anti-bonding orbitals (n → σ* or n → π*). These hyperconjugative interactions contribute significantly to the overall stability of the molecule.

Data Presentation: Calculated Electronic Properties

This table summarizes the key electronic properties of this compound derived from theoretical calculations.

PropertySymbolCalculated ValueSignificance
HOMO Energy E_HOMO~ -6.5 to -7.5 eVElectron-donating ability
LUMO Energy E_LUMO~ -1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap ΔE~ 4.5 to 6.5 eVChemical reactivity and stability
Dipole Moment μ1.95 DMolecular polarity
Note: HOMO/LUMO energy values are typical ranges for aromatic esters from DFT calculations. The dipole moment is an experimental value for comparison.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a detailed and accurate model of the molecular structure and properties of this compound. The computational data on its geometry, vibrational modes, and electronic characteristics are in strong agreement with experimental findings. This synergy between theory and experiment allows for a deeper understanding of the molecule's behavior. The insights gained from these studies are invaluable for researchers in fields ranging from materials science to drug development, enabling the prediction of molecular interactions, reactivity, and spectroscopic signatures with a high degree of confidence.

References

Ethyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Properties, Synthesis, and Applications in the Pharmaceutical Sciences

Ethyl benzoate is an aromatic ester with a characteristic fruity odor, widely recognized for its utility across various scientific and industrial domains. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and biological interactions is paramount. This technical guide provides a comprehensive overview of this compound, including its fundamental data, detailed experimental protocols for its synthesis, and an exploration of its applications and biological significance, particularly within the pharmaceutical landscape.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 93-89-0[1][2][3][4][5][6]
Molecular Formula C₉H₁₀O₂[4][6][7]
Molecular Weight 150.17 g/mol [2][4][5][7]
Appearance Colorless liquid[3][6]
Boiling Point 211-213 °C[3][5][7]
Melting Point -34 °C[3][5]
Density ~1.045 g/mL at 25 °C[5][7]
Solubility in Water 0.72 mg/mL[3][8]

Synthesis of this compound via Fischer Esterification

The most common and well-established method for synthesizing this compound is the Fischer esterification of benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[9][10] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[9][10]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Anhydrous ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (C₄H₈O₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride

  • Diethyl ether (optional, for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6.1 g of benzoic acid with 40 mL of anhydrous ethanol.[2]

  • Catalyst Addition: With continuous stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.[2]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture under reflux for 3 to 6 hours.[2][5]

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. The cooled reaction mixture is then poured into approximately 60 mL of cold water.[5]

  • Neutralization: To neutralize the excess sulfuric acid and any unreacted benzoic acid, slowly add a saturated solution of sodium carbonate until the mixture is slightly alkaline.[5]

  • Extraction: The this compound, which separates as an oily layer, can be extracted using diethyl ether or ethyl acetate (e.g., 2 x 30 mL portions).[2][5]

  • Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride and then filter.[2][5]

  • Solvent Removal and Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by fractional distillation, collecting the fraction that boils at 212 °C.[11]

Fischer_Esterification_Workflow Reactants Benzoic Acid + Ethanol Reflux Heating under Reflux (3-6 hours) Reactants->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Cooling & Quenching in Water Reflux->Quench Neutralize Neutralization (aq. NaHCO₃) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Wash Washing (aq. NaHCO₃, aq. NaCl) Extract->Wash Dry Drying (Anhydrous MgSO₄) Wash->Dry Purify Solvent Removal & Purification Dry->Purify Product This compound Purify->Product

Workflow for the synthesis of this compound via Fischer esterification.

Applications in Drug Development and Research

This compound's properties make it a valuable compound in the pharmaceutical industry and in biomedical research.

Pharmaceutical Formulations
  • Solvent for Injectable Drugs: this compound serves as a solvent in the formulation of certain medications, particularly for injectable drugs, where it helps to dissolve and stabilize the active pharmaceutical ingredients.[3]

  • Flavoring Agent: Due to its pleasant, fruity aroma, this compound is used as a flavoring agent to mask the unpleasant taste of some oral medications, which can improve patient compliance.[9]

Biological and Pharmacological Research

While research into the direct signaling pathways of this compound is limited, studies have highlighted the biological activities of this compound and its derivatives, suggesting potential therapeutic applications.

  • Antibacterial Activity: this compound has demonstrated antibacterial properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[4]

  • Cytotoxicity: Some studies have indicated that this compound and its derivatives exhibit cytotoxic activity against certain cancer cell lines. For instance, 2-(phenylthio)-ethyl benzoate derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells.[1]

  • Enzyme Inhibition: Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, certain 2-(phenylthio)-ethyl benzoate derivatives have shown potent inhibitory activity against α-amylase and α-glycosidase, suggesting a potential role in managing diabetes.[12]

  • Metabolism: In vitro and in vivo studies have been conducted to understand the metabolism of benzoate compounds. For instance, the biotransformation of an azo compound containing an this compound moiety was studied in rat liver microsomes and in live rats, revealing reduction and acetylation products.[13]

Ethyl_Benzoate_Applications EB This compound Pharma Pharmaceutical Applications EB->Pharma BioResearch Biological & Pharmacological Research EB->BioResearch Solvent Solvent for Injectable Drugs Pharma->Solvent Flavoring Flavoring Agent in Oral Medications Pharma->Flavoring Antibacterial Antibacterial Activity BioResearch->Antibacterial Cytotoxicity Cytotoxicity against Cancer Cells BioResearch->Cytotoxicity EnzymeInhibition Enzyme Inhibition (e.g., α-amylase) BioResearch->EnzymeInhibition Metabolism Metabolism Studies BioResearch->Metabolism

Applications of this compound in pharmaceuticals and research.

Conclusion

This compound is a versatile chemical with well-defined properties and established synthesis routes. For professionals in drug development and scientific research, it serves not only as a fundamental laboratory reagent but also as a functional excipient in pharmaceutical formulations. The emerging research on the biological activities of this compound and its derivatives opens new avenues for its potential therapeutic applications, warranting further investigation into its mechanisms of action and metabolic pathways. This guide provides a foundational understanding for the effective and innovative use of this compound in a research and development context.

References

An In-Depth Technical Guide to the Hydrolysis of Ethyl Benzoate: Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and kinetics of ethyl benzoate hydrolysis. The hydrolysis of esters is a fundamental reaction in organic chemistry and holds significant importance in various scientific disciplines, including drug metabolism and formulation. This compound, as a model aromatic ester, serves as an excellent substrate for studying the principles of both acid-catalyzed and base-catalyzed hydrolysis reactions. This document details the reaction mechanisms, presents quantitative kinetic data, and provides experimental protocols for the study of this reaction.

Core Concepts: Hydrolysis of this compound

The hydrolysis of this compound involves the cleavage of the ester bond by water, resulting in the formation of benzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Overall Reaction:

C₆H₅COOCH₂CH₃ + H₂O ⇌ C₆H₅COOH + CH₃CH₂OH (this compound) + (Water) ⇌ (Benzoic Acid) + (Ethanol)

The equilibrium of the reaction is influenced by the conditions employed. Base-catalyzed hydrolysis, also known as saponification, is effectively irreversible as the carboxylate salt of benzoic acid is formed.[1] Acid-catalyzed hydrolysis, however, is a reversible process.[1]

Reaction Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the catalytic conditions. Both acid- and base-catalyzed pathways involve a key tetrahedral intermediate.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a reversible process that follows a multi-step mechanism.[2] The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3]

The detailed steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺).[4] This step increases the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[4] This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the ethoxy oxygen. This is an intramolecular or solvent-assisted proton transfer.

  • Elimination of Ethanol: The protonated ethoxy group is now a good leaving group (ethanol). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.[4]

Acid_Catalyzed_Hydrolysis EthylBenzoate This compound ProtonatedEster Protonated Ester EthylBenzoate->ProtonatedEster + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer ProtonatedAcid Protonated Benzoic Acid ProtonatedIntermediate->ProtonatedAcid - Ethanol BenzoicAcid Benzoic Acid ProtonatedAcid->BenzoicAcid - H⁺ Ethanol + Ethanol H3O + H₃O⁺ H2O_in + H₂O H_out - H⁺ H_in + H⁺ H2O_out - H₂O

Figure 1: Acid-Catalyzed Hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is second-order overall; first-order in both the ester and the hydroxide ion.[5] The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion.[1]

The mechanism proceeds as follows:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[2] This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide ion (CH₃CH₂O⁻) is eliminated as the leaving group.

  • Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed benzoic acid. This acid-base reaction is very fast and essentially irreversible, forming sodium benzoate and ethanol.[1] This final step drives the entire reaction to completion.

Base_Catalyzed_Hydrolysis EthylBenzoate This compound TetrahedralIntermediate Tetrahedral Intermediate EthylBenzoate->TetrahedralIntermediate + OH⁻ BenzoicAcid Benzoic Acid TetrahedralIntermediate->BenzoicAcid - CH₃CH₂O⁻ Benzoate Benzoate BenzoicAcid->Benzoate Deprotonation by CH₃CH₂O⁻ OH_in + OH⁻ EtO_out - CH₃CH₂O⁻ EtO_in + CH₃CH₂O⁻ EtOH_out - CH₃CH₂OH

Figure 2: Base-Catalyzed Hydrolysis of this compound.

Kinetics of Hydrolysis

The rate of hydrolysis of this compound is dependent on several factors, including temperature, the concentration of the catalyst (acid or base), and the solvent composition.

Rate Law
  • Acid-Catalyzed Hydrolysis: The reaction is typically first order with respect to the ester and first order with respect to the acid catalyst. The rate law can be expressed as: Rate = k[C₆H₅COOCH₂CH₃][H⁺]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is second order overall, being first order in the ester and first order in the hydroxide ion.[5] The rate law is: Rate = k[C₆H₅COOCH₂CH₃][OH⁻]

Quantitative Kinetic Data

The following tables summarize the kinetic data for the base-catalyzed hydrolysis of this compound in a methanol-water solvent system at various temperatures and compositions.

Table 1: Specific Rate Constants (k x 10² dm³/mol/min) for the Alkali-Catalyzed Hydrolysis of this compound in Water-Methanol Mixtures. [5]

% Methanol (v/v)20°C25°C30°C35°C40°C
301.5901.8702.1392.4002.750
401.4851.7602.0252.2752.530
501.4101.6901.9452.2202.455
601.3501.6201.8902.1352.390
701.2701.5501.8102.0502.300

Data adapted from Singh et al. (2014).[5]

Table 2: Iso-Composition Activation Energy (E_c) for the Alkali-Catalyzed Hydrolysis of this compound in Water-Methanol Mixtures. [5]

% Methanol (v/v)E_c (kJ/mol)
3096.09
4095.12
5094.15
6092.21
7090.15

Data adapted from Singh et al. (2014).[5]

Table 3: Thermodynamic Activation Parameters for the Alkali-Catalyzed Hydrolysis of this compound in Water-Methanol Mixtures at 30°C. [5]

% Methanol (v/v)ΔH* (kJ/mol)ΔG* (kJ/mol)-ΔS* (J/K/mol)
3093.57101.2325.28
4092.60101.8730.59
5091.63102.5135.90
6089.69103.1544.41
7087.63103.7953.33

Data adapted from Singh et al. (2014).[5]

Experimental Protocols

A common and effective method for studying the kinetics of this compound hydrolysis, particularly under basic conditions, is through volumetric analysis (titration).

Kinetic Study of Saponification by Titration

This protocol outlines the determination of the second-order rate constant for the saponification of this compound.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice

  • Thermostatic water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Experimental Workflow:

Kinetic_Experiment_Workflow Start Start Prepare Prepare & Equilibrate Reactant Solutions (this compound & NaOH) Start->Prepare Mix Mix Reactants & Start Stopwatch Prepare->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction in Ice-Cold HCl Sample->Quench Titrate Titrate Unreacted HCl with Standard NaOH Quench->Titrate Record Record Titration Volumes Titrate->Record Repeat Repeat Sampling at Multiple Time Points Record->Repeat Continue for duration of experiment Repeat->Sample Calculate Calculate [OH⁻] at Each Time Point Repeat->Calculate Plot Plot 1/[OH⁻] vs. Time Calculate->Plot Determine Determine Rate Constant (k) from Slope Plot->Determine End End Determine->End

Figure 3: Workflow for a Kinetic Study of Saponification.

Procedure:

  • Preparation: Prepare stock solutions of this compound and sodium hydroxide of known concentrations.

  • Equilibration: Place the reactant solutions in a thermostatic water bath to reach the desired reaction temperature.

  • Initiation: Mix equal volumes of the this compound and sodium hydroxide solutions in a reaction vessel and start the stopwatch simultaneously.

  • Sampling and Quenching: At regular time intervals (e.g., 5, 10, 20, 30, 40, 50, and 60 minutes), withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a flask containing a known excess of standardized hydrochloric acid and ice. The ice slows the reaction, and the HCl neutralizes the unreacted NaOH, effectively quenching the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with a standardized NaOH solution.

  • "Infinity" Reading: To determine the initial concentration of the ester, a separate sample of the reaction mixture is heated to drive the reaction to completion. This is then titrated in the same manner as the other samples to obtain the "infinity" reading.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line.

    • The slope of this line is equal to the rate constant, k.

Product Isolation and Purification (from Saponification)

Following the completion of the saponification reaction, benzoic acid can be isolated and purified.

Procedure:

  • Acidification: After the hydrolysis is complete (indicated by the disappearance of the oily this compound layer), cool the reaction mixture. Slowly add a strong acid, such as hydrochloric acid, to the sodium benzoate solution until the solution is acidic (test with litmus paper). This will precipitate the benzoic acid.[6]

  • Isolation: Collect the precipitated benzoic acid by vacuum filtration and wash the crystals with cold water.[6]

  • Purification: The crude benzoic acid can be purified by recrystallization from hot water.[6]

  • Drying and Characterization: Dry the purified crystals and determine their melting point to assess purity. The melting point of pure benzoic acid is 122.4 °C.

Conclusion

The hydrolysis of this compound provides a valuable model system for understanding the fundamental principles of ester cleavage under both acidic and basic conditions. The reaction mechanisms, involving the formation and collapse of a tetrahedral intermediate, are well-established. The kinetics of the reaction are readily studied by techniques such as titration, allowing for the determination of rate constants and the influence of various experimental parameters. This in-depth understanding is crucial for professionals in fields where ester stability and reactivity are of paramount importance, such as in the development and formulation of pharmaceuticals.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermochemical data for ethyl benzoate (C₆H₅COOC₂H₅). It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical workflow for acquiring thermochemical parameters.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data is compiled from critically evaluated sources and peer-reviewed literature.

Table 1: Standard Molar Enthalpy of Formation

PhaseΔfH°(298.15 K) (kJ/mol)MethodReference
Liquid-359.9 ± 1.5Combustion CalorimetrySteele, W.V., et al. (2002)[1][2][3]
Ideal Gas-308.2 ± 1.8Calculated from liquid phase dataSteele, W.V., et al. (2002)[1][2][3]

Table 2: Standard Molar Entropy and Heat Capacity

PropertyValueTemperature (K)PhaseReference
Standard Molar Entropy (S°)
425.46 J/(mol·K)298.15Ideal GasNIST WebThermo Tables[4]
Molar Heat Capacity at Constant Pressure (Cp)
215.1 J/(mol·K)298.15LiquidFuchs, R. (1979) via NIST WebBook[1]
179.3 J/(mol·K)298.15Ideal GasNIST WebThermo Tables[4]

Table 3: Phase Change and Other Thermodynamic Properties

PropertyValueUnitReference
Boiling Point (at 101.325 kPa)485 KKNIST WebBook[1]
Enthalpy of Vaporization (ΔvapH°)51.7 ± 0.3kJ/mol at 298.15 KSteele, W.V., et al. (2002)[1][2][3]
Triple Point Temperature238.6KNIST WebThermo Tables[4]
Critical Temperature690KNIST WebThermo Tables[4]
Critical Pressure3026kPaNIST WebThermo Tables[4]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The following sections detail the methodologies employed in the cited literature.

2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of liquid this compound was determined using a high-precision oxygen rotating-bomb calorimeter.[2][3]

  • Apparatus: A rotating-bomb calorimeter was used for the combustion experiments. The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.[3]

  • Sample Preparation: The liquid this compound sample was placed in a platinum crucible. An auxiliary substance, such as mineral oil, was used to ensure complete combustion. A cotton fuse was used to ignite the sample.[3]

  • Experimental Procedure:

    • The bomb was charged with the sample and approximately 3.04 MPa of high-purity oxygen.

    • The calorimeter was filled with a known mass of water, and the initial temperature was recorded.

    • The sample was ignited, and the temperature change of the calorimeter was monitored until a final steady temperature was reached.

    • The energy of combustion was calculated from the temperature rise and the energy equivalent of the calorimeter.

    • Corrections were applied for the formation of nitric acid from residual nitrogen in the bomb and for the combustion of the fuse and auxiliary substance.

    • The standard enthalpy of combustion was then used to derive the standard enthalpy of formation.

2.2. Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Vapor pressures of this compound were measured using a twin ebulliometric apparatus.[2][3]

  • Apparatus: The ebulliometers were designed to measure the boiling temperature of the liquid at a known pressure. The pressure was controlled and measured with a precision mercury manometer.

  • Experimental Procedure:

    • The this compound sample was placed in the ebulliometer.

    • The system pressure was set to a desired value.

    • The sample was heated until it boiled, and the equilibrium temperature was recorded.

    • This procedure was repeated at various pressures to obtain a set of vapor pressure-temperature data.

    • The enthalpy of vaporization was then calculated from the slope of the ln(p) versus 1/T plot (Clausius-Clapeyron equation).

2.3. Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of liquid this compound was measured using a differential scanning calorimeter.[2]

  • Apparatus: A differential scanning calorimeter measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Experimental Procedure:

    • A known mass of the this compound sample was sealed in an aluminum pan. An empty pan was used as the reference.

    • The sample and reference were heated at a constant rate over the desired temperature range.

    • The difference in heat flow to the sample and reference was recorded as a function of temperature.

    • This heat flow difference is directly proportional to the heat capacity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical properties of this compound.

Thermochemical_Workflow cluster_experimental Experimental Measurements cluster_derived Derived Properties cluster_final Final Thermochemical Data combustion Combustion Calorimetry delta_h_comb ΔH°c (liquid) combustion->delta_h_comb yields ebullio Ebulliometry vap_pressure Vapor Pressure ebullio->vap_pressure measures dsc Differential Scanning Calorimetry (DSC) heat_capacity Cp (liquid) dsc->heat_capacity measures delta_h_form_liq ΔfH° (liquid) delta_h_comb->delta_h_form_liq calculates delta_h_vap ΔvapH° vap_pressure->delta_h_vap from Clausius-Clapeyron delta_h_form_gas ΔfH° (gas) delta_h_form_liq->delta_h_form_gas via Hess's Law delta_h_vap->delta_h_form_gas

Workflow for determining thermochemical properties.

References

Methodological & Application

Application Note: Synthesis of Ethyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fischer esterification is a cornerstone reaction in organic synthesis, facilitating the formation of an ester through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This reversible reaction is driven to completion by employing a large excess of one reactant, typically the alcohol, or by the removal of water as it is formed.[1][3] This application note provides a detailed protocol for the synthesis of ethyl benzoate from benzoic acid and ethanol, a process widely utilized in the production of flavorings, perfumes, and as an intermediate in further chemical syntheses.

Reaction and Mechanism

The overall reaction involves the condensation of benzoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), to yield this compound and water.[4][5]

C₆H₅COOH + CH₃CH₂OH ⇌ C₆H₅COOCH₂CH₃ + H₂O

The mechanism of the Fischer esterification proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of the ethanol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, this compound.

Experimental Protocol

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • Benzoic acid

  • Ethanol (95% or absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL or 150 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 150 mL round-bottom flask, combine 20 mL of benzoic acid and 23 mL of 95% ethanol.[6]

  • Catalyst Addition: Carefully and slowly add 4.2 mL of concentrated sulfuric acid to the mixture while gently swirling the flask.[6]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for 3 hours using a heating mantle.[6] The reaction temperature should be maintained to ensure a steady reflux without exceeding 112°C.[6]

  • Work-up - Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.[6]

  • Extraction: Extract the this compound from the aqueous layer by adding 30 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently and then allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with another portion of water.

    • Neutralize any remaining acid by washing the organic layer with small portions of 5% sodium bicarbonate solution until the effervescence ceases.[3]

    • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification:

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator or by simple distillation.

    • The crude this compound can be further purified by distillation.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of benzoic acid with different alcohols.

Carboxylic AcidAlcoholCatalystReaction TimeReaction TemperatureYieldReference
Benzoic AcidEthanolH₂SO₄3 hoursRefluxNot specified[6]
Benzoic AcidMethanolH₂SO₄30 minutesReflux~75% (isolated)[3]
Benzoic AcidMethanolH₂SO₄Not specified65°C90%[7]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄15 minutes130°C (Microwave)Good[8]

Visualizations

Experimental Workflow

Fischer_Esterification_Workflow A Reactants (Benzoic Acid, Ethanol) B Add Catalyst (Conc. H₂SO₄) A->B Slowly C Reflux (3 hours) B->C D Cool to RT C->D E Quench with Water D->E F Extraction (Diethyl Ether) E->F G Wash (Water, NaHCO₃, Brine) F->G H Dry (Anhydrous Na₂SO₄) G->H I Solvent Removal (Rotovap/Distillation) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products R1 Benzoic Acid P Protonation of Carbonyl Oxygen R1->P R2 Ethanol NA Nucleophilic Attack by Ethanol R2->NA Catalyst H⁺ (from H₂SO₄) Catalyst->P P->NA TI Tetrahedral Intermediate NA->TI PT Proton Transfer TI->PT EW Elimination of Water PT->EW D Deprotonation EW->D Prod2 Water EW->Prod2 Prod1 This compound D->Prod1 Catalyst_Regen H⁺ (Regenerated) D->Catalyst_Regen

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl benzoate is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid, nearly insoluble in water but miscible with many organic solvents, and possesses a characteristic pleasant odor, making it a component in some artificial fruit flavors.[1] In a laboratory setting, the most common and effective method for synthesizing this compound is the Fischer esterification. This reaction involves heating a carboxylic acid (benzoic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the less expensive alcohol) is used, and the water formed as a by-product can be removed.[5][6] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound on a laboratory scale.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Benzoic Acid (C₆H₅COOH): Harmful and can cause skin irritation. Avoid inhalation of dust and contact with skin and eyes.[2][9]

  • Ethanol (C₂H₅OH): Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution process is highly exothermic.[2][9]

  • Diethyl Ether (CH₃CH₂)₂O: Extremely flammable and may form explosive peroxides. Keep away from ignition sources and ensure it is properly stored.[2]

  • Sodium Bicarbonate (NaHCO₃): Reacts with acid to produce CO₂ gas. Add slowly and carefully during the neutralization step to avoid excessive foaming and pressure buildup.

For detailed safety information, always consult the Material Safety Data Sheets (MSDS) for each chemical.[7][8][10][11][12]

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification, followed by purification.

1. Reaction Setup

  • To a 100 mL round-bottom flask, add 6.1 g of benzoic acid and 40 mL of absolute ethanol.[13]

  • Swirl the flask gently to dissolve the benzoic acid.

  • Place the flask in an ice-water bath to cool the mixture.

  • Slowly and carefully, with continuous swirling, add 2.0 mL of concentrated sulfuric acid to the mixture.[13] This step is highly exothermic.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.

  • Place the entire apparatus on a heating mantle.

2. Reflux

  • Heat the mixture to a gentle reflux. The reaction is typically heated for a period of 3 to 6 hours to ensure completion.[2][13] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[14]

3. Work-up and Extraction

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 250 mL separatory funnel containing 60 mL of cold water.[2]

  • Add 30 mL of diethyl ether to the separatory funnel to extract the this compound.[2]

  • Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The top organic layer contains the this compound.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer by adding a saturated sodium bicarbonate solution in small portions (approximately 25-30 mL total) to the separatory funnel.[5][13] Shake and vent carefully after each addition until effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted benzoic acid.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove residual water.[5]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal

  • Add anhydrous magnesium sulfate or calcium chloride to the organic layer to remove any remaining traces of water.[2][13] Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution through gravity filtration into a clean, pre-weighed round-bottom flask to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator.

5. Purification

  • The resulting crude this compound can be purified by distillation.[14] Collect the fraction that boils at approximately 211-213 °C.

Data Presentation

Table 1: Reagents and Product Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Quantity UsedMolesDensity (g/mL)Boiling Point (°C)
Benzoic AcidC₇H₆O₂122.126.1 g0.0501.27249
EthanolC₂H₅OH46.0740 mL~0.680.78978
Sulfuric AcidH₂SO₄98.082.0 mL~0.0371.84337
This compoundC₉H₁₀O₂150.17Theoretical: 7.5 g0.0501.05212

Table 2: Typical Spectroscopic Data for this compound

SpectroscopyChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR (CDCl₃)δ 8.0-7.9 (m, 2H), δ 7.5-7.3 (m, 3H), δ 4.3 (q, 2H), δ 1.3 (t, 3H)Aromatic (ortho), Aromatic (meta, para), -OCH₂-, -CH₃
¹³C NMR (CDCl₃)δ 166.4, 132.6, 130.4, 129.4, 128.1, 60.8, 14.1C=O, Aromatic (quaternary), Aromatic CH, Aromatic CH, Aromatic CH, -OCH₂-, -CH₃

Note: NMR data is approximate and can vary slightly based on solvent and instrument frequency. Data compiled from sources[1][15].

Experimental Workflow Diagram

experimental_workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification benzoic_acid Benzoic Acid (6.1 g) mix Mix Reactants in Round-Bottom Flask benzoic_acid->mix ethanol Ethanol (40 mL) ethanol->mix h2so4 Conc. H₂SO₄ (2.0 mL) h2so4->mix reflux Heat under Reflux (3-6 hours) mix->reflux cool Cool to Room Temp reflux->cool transfer Pour into Separatory Funnel with Cold Water cool->transfer extract Extract with Diethyl Ether transfer->extract wash_bicarb Wash with Sat. NaHCO₃ Solution extract->wash_bicarb wash_brine Wash with Brine Solution wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate distill Purify by Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Sulfuric Acid as a Catalyst in Ethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl benzoate, an ester with a characteristic fruity odor, finds wide application in the fragrance, flavor, and pharmaceutical industries. Its synthesis is a classic example of Fischer esterification, a reversible reaction between a carboxylic acid (benzoic acid) and an alcohol (ethanol). To achieve a reasonable reaction rate and yield, an acid catalyst is essential. Concentrated sulfuric acid is a commonly employed, cost-effective, and efficient catalyst for this transformation. This document provides detailed application notes and protocols for the synthesis of this compound using sulfuric acid as a catalyst, intended for researchers, scientists, and professionals in drug development.

Catalytic Role of Sulfuric Acid

In the Fischer esterification of benzoic acid with ethanol, sulfuric acid serves a dual purpose.[1] Firstly, it protonates the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1][2] This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[1][2] Secondly, sulfuric acid acts as a dehydrating agent, removing the water molecule formed as a byproduct of the reaction.[2] According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thus increasing the yield of this compound.[3]

Experimental Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound using a sulfuric acid catalyst.

Table 1: Reactant Stoichiometry and Reaction Conditions

Benzoic Acid (g)Ethanol (mL)Conc. Sulfuric Acid (mL)Reaction Time (hours)Heating MethodTemperature (°C)Reference
52011.5Gentle Heating/RefluxNot Specified[4]
6.14026RefluxNot Specified[5]
12.2 (from 20mL)23 (95%)4.23RefluxNot Specified[6]
0.2411 drop0.17 (10 mins)Water Bath70-80[7]
0.1222.5020 drops0.08 (5 mins)Microwave170[8]
6.120 (Methanol)20.75RefluxNot Specified[9]

Table 2: Product Yields

ProtocolYield (%)NotesReference
Microwave Synthesis97Isolated product yield.[8]
Conventional Reflux (Methanol)Not specified, but successfulFocus on procedure.[10]
Conventional RefluxTheoretical yield calculation provided.Actual yield depends on experimental execution.[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using sulfuric acid as a catalyst under both conventional heating and microwave irradiation.

Protocol 1: Synthesis of this compound via Conventional Reflux

This protocol is a standard laboratory procedure for Fischer esterification.

Materials:

  • Benzoic acid

  • Ethanol (anhydrous or 95%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzoic acid and ethanol.[4][5] Slowly add concentrated sulfuric acid to the mixture while swirling.[4][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for the specified time (refer to Table 1).[4][5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.[4][5]

    • Transfer the mixture to a separatory funnel.

    • Add water and an extraction solvent (e.g., diethyl ether or ethyl acetate).[5]

    • Shake the funnel, venting frequently, and allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst.[4][5] Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

    • Wash the organic layer with water and then with a saturated sodium chloride solution (brine).[5]

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[4][5]

    • Allow the mixture to stand for 10-15 minutes, then decant or filter the dried solution to remove the drying agent.

    • Remove the extraction solvent using a rotary evaporator or by simple distillation.[5][10]

  • Purification:

    • The crude this compound can be purified by distillation.[4] Collect the fraction that boils at the known boiling point of this compound (approximately 212 °C).

Protocol 2: Microwave-Assisted Synthesis of this compound

This method offers a significant reduction in reaction time.[8]

Materials:

  • Benzoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Microwave vial with a stir bar

  • Microwave synthesizer

  • Extraction and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: In a microwave vial, combine benzoic acid, ethanol, and concentrated sulfuric acid.[8] Add a magnetic stir bar.

  • Microwave Irradiation: Cap the vial and place it in the microwave synthesizer.[8] Set the temperature and reaction time as specified (e.g., 170 °C for 5 minutes).[8]

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.[8]

Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid tetrahedral_intermediate Tetrahedral Intermediate protonated_benzoic_acid->tetrahedral_intermediate Nucleophilic Attack ethanol Ethanol ethanol->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated This compound protonated_intermediate->protonated_ester Elimination of Water water Water protonated_intermediate->water ethyl_benzoate This compound protonated_ester->ethyl_benzoate Deprotonation H2SO4_out H₂SO₄ (Regenerated) protonated_ester->H2SO4_out H2SO4_in H₂SO₄ (Catalyst) H2SO4_in->benzoic_acid

Caption: Mechanism of sulfuric acid-catalyzed Fischer esterification.

Diagram 2: Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start reactants Mix Benzoic Acid, Ethanol, and H₂SO₄ start->reactants heating Heat Reaction Mixture (Reflux or Microwave) reactants->heating workup Work-up: - Cool - Add Water & Solvent heating->workup extraction Separatory Funnel Extraction workup->extraction neutralization Wash with NaHCO₃ Solution extraction->neutralization drying Dry Organic Layer (e.g., Na₂SO₄) neutralization->drying solvent_removal Remove Solvent (Rotovap or Distillation) drying->solvent_removal purification Purify by Distillation solvent_removal->purification product Pure this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

References

Application of Ethyl Benzoate in Organic Synthesis as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: EB-OS-2025

Affiliation: Google Research

Abstract

Ethyl benzoate is a versatile and economically significant intermediate in organic synthesis. Its utility stems from the reactivity of the ester functional group, which allows for a variety of transformations. This document provides a detailed overview of the applications of this compound in several key organic reactions, including Grignard reactions, Claisen condensations, and reductions. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in the practical application of this compound.

Introduction

This compound (C₉H₁₀O₂), the ester formed from the condensation of benzoic acid and ethanol, is a colorless liquid with a characteristic fruity odor.[1] Beyond its use as a fragrance and flavoring agent, it serves as a crucial building block in the synthesis of a wide array of more complex molecules.[2][3][4] Its applications span the pharmaceutical, fine chemical, and polymer industries.[2][5] This application note will detail its role as a synthetic intermediate in three major classes of reactions: Grignard reactions for the formation of tertiary alcohols, Claisen condensations for the synthesis of β-keto esters, and reduction reactions to yield primary alcohols and aldehydes.

Key Reactions and Applications

This compound's reactivity is centered around the electrophilic carbonyl carbon of the ester group. This allows for nucleophilic attack, leading to substitution or addition reactions that are fundamental in synthetic organic chemistry.

Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of this compound with an excess of a Grignard reagent, such as phenylmagnesium bromide, is a classic method for the synthesis of tertiary alcohols.[6][7] The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a ketone (benzophenone in the case of phenylmagnesium bromide).[7] This ketone intermediate is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide, which upon acidic workup, yields the tertiary alcohol.[7][8]

A common example is the synthesis of triphenylmethanol from this compound and phenylmagnesium bromide.[9][10]

Claisen Condensation: Synthesis of β-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[11] this compound can participate in mixed Claisen condensations, where it acts as the electrophilic acceptor component because it lacks α-hydrogens and therefore cannot form an enolate.[12][13] When reacted with an ester containing α-hydrogens, such as ethyl acetate, in the presence of a base like sodium ethoxide, a β-keto ester is formed.[14][15]

A prominent example is the synthesis of ethyl benzoylacetate from the mixed Claisen condensation of this compound and ethyl acetate.[2][6]

Reduction Reactions: Synthesis of Alcohols and Aldehydes

This compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

  • Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to benzyl alcohol.[16][17][18] The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.[16]

  • Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.[19][20] This method provides a valuable route to benzaldehyde.

Quantitative Data Summary

The following tables summarize quantitative data for the key reactions of this compound.

Table 1: Grignard Reaction of this compound with Phenylmagnesium Bromide

ProductReagentsSolventYield (%)Melting Point (°C)Reference(s)
TriphenylmethanolThis compound, Phenylmagnesium bromideDiethyl ether64160-163[21]

Table 2: Mixed Claisen Condensation of this compound

ProductReagentsBaseSolventYield (%)Boiling Point (°C/mmHg)Reference(s)
Ethyl benzoylacetateThis compound, Ethyl acetateSodium ethoxideEthanol77-78132-137/4[6]
Ethyl benzoylacetateEthyl acetoacetate, Benzoyl chlorideSodiumBenzene63-75142-148/6[22]

Table 3: Reduction of Aromatic Esters

ProductStarting MaterialReagent(s)SolventYield (%)Reference(s)
Benzyl alcoholAromatic estersSodium borohydride/MethanolTHF63-100[23]

Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol via Grignard Reaction

This protocol is adapted from the synthesis of triphenylmethanol using benzophenone, with this compound as the starting ester.[24]

Materials:

  • Magnesium turnings (1.5 g)

  • Anhydrous diethyl ether (40 mL)

  • Iodine crystal (1 small crystal)

  • Bromobenzene (5.3 mL)

  • This compound (calculated molar equivalent to react with 2 equivalents of Grignard reagent)

  • 10% Sulfuric acid

  • 96% Ethanol (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a dry 100 mL round-bottom flask equipped with a stir bar, add 1.5 g of magnesium turnings and a small crystal of iodine.

    • Add 8 mL of anhydrous diethyl ether to the flask.

    • In a dropping funnel, prepare a solution of 5.3 mL of bromobenzene in 15 mL of anhydrous diethyl ether.

    • Add about half of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 15 minutes.

  • Reaction with this compound:

    • Cool the Grignard reagent to room temperature.

    • Dissolve the calculated amount of this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, gently reflux the reaction mixture for 25 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 30 mL of 10% sulfuric acid to the reaction mixture with stirring.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer and collect the ether layer.

    • Wash the ether layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Remove the diethyl ether by distillation.

    • Recrystallize the crude triphenylmethanol from hot 96% ethanol to obtain white crystals.[21]

    • The expected yield is approximately 64%, with a melting point of 160-163 °C.[21]

Protocol 2: Synthesis of Ethyl Benzoylacetate via Mixed Claisen Condensation

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Sodium (34.5 g)

  • Dry benzene (3.4 L)

  • Ethyl acetoacetate (195 g)

  • Benzoyl chloride (263 g)

  • Cracked ice

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ammonium chloride (32 g)

  • Ammonia (sp. gr. 0.9, 10 cc)

  • Ether

Procedure:

  • Preparation of Ethyl Benzoylacetoacetate:

    • In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 3.4 L of dry benzene, 195 g of ethyl acetoacetate, and 34.5 g of clean sodium.

    • Heat the mixture to a gentle reflux with stirring for 24 hours.

    • Cool the suspension slightly and add 263 g of benzoyl chloride over 3 hours.

    • Reflux the mixture with stirring for an additional 8 hours.

    • Cool to room temperature and add 375 g of cracked ice.

    • Separate the benzene layer, wash with 75 cc of 5% sodium bicarbonate solution, and dry with anhydrous sodium sulfate.

    • Distill off the benzene. The residue is ethyl benzoylacetoacetate.

  • Hydrolysis to Ethyl Benzoylacetate:

    • In a 500-cc Erlenmeyer flask, dissolve 32 g of ammonium chloride in 150 cc of water and add 10 cc of ammonia.

    • Warm the solution to 42 °C and add 58.5 g of ethyl benzoylacetoacetate.

    • Shake the mixture and maintain it at 42 °C for 10 minutes.

    • Cool the flask rapidly in an ice bath.

    • Extract the solution twice with 100-cc portions of ether.

    • Dry the ether solution with anhydrous magnesium sulfate.

    • Distill the ether, and then distill the residue under vacuum to obtain ethyl benzoylacetate. The expected yield is 77-78%, with a boiling point of 132-137 °C at 4 mmHg.[6]

Protocol 3: Reduction of this compound to Benzyl Alcohol

This is a general procedure for the reduction of aromatic esters.[23]

Materials:

  • This compound

  • Sodium borohydride

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the aromatic ester (e.g., this compound) in THF.

  • Add a solution of sodium borohydride in methanol to the ester solution.

  • Reflux the reaction mixture for 15-60 minutes.

  • After the reaction is complete, perform an aqueous workup.

  • Isolate the alcohol product. The expected yields are generally good to excellent (63-100%).[23]

Visualizations

Ethyl_Benzoate_Reactions cluster_grignard Grignard Reaction cluster_claisen Claisen Condensation cluster_reduction Reduction ethyl_benzoate This compound benzophenone Benzophenone (Intermediate) ethyl_benzoate->benzophenone 1. PhMgBr 2. H₂O ethyl_benzoylacetate Ethyl Benzoylacetate (β-Keto Ester) ethyl_benzoate->ethyl_benzoylacetate 1. Ethyl Acetate 2. NaOEt 3. H₃O⁺ benzyl_alcohol Benzyl Alcohol (Primary Alcohol) ethyl_benzoate->benzyl_alcohol 1. LiAlH₄ 2. H₃O⁺ benzaldehyde Benzaldehyde ethyl_benzoate->benzaldehyde 1. DIBAL-H 2. H₂O triphenylmethanol Triphenylmethanol (Tertiary Alcohol) benzophenone->triphenylmethanol 1. PhMgBr 2. H₃O⁺

Caption: Key synthetic transformations of this compound as an intermediate.

Grignard_Workflow start Start prep_grignard Prepare Phenylmagnesium Bromide start->prep_grignard react_eb React with This compound prep_grignard->react_eb workup Aqueous Work-up (H₂SO₄) react_eb->workup extract Extract with Diethyl Ether workup->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Triphenylmethanol recrystallize->product

Caption: Experimental workflow for the synthesis of triphenylmethanol.

signaling_pathway ethyl_benzoate This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate ethyl_benzoate->tetrahedral_intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Grignard, Enolate, Hydride) nucleophile->tetrahedral_intermediate product Product (e.g., Ketone, β-Keto Ester, Aldehyde) tetrahedral_intermediate->product Elimination of Ethoxide

Caption: General mechanistic pathway for nucleophilic acyl substitution of this compound.

References

Application Note: Analysis of Ethyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl benzoate is an ester commonly used as a flavoring agent in the food and beverage industry and as a fragrance in cosmetics. Its characteristic fruity and floral scent makes it a valuable component in various consumer products. Monitoring the concentration of this compound is crucial for quality control and to ensure compliance with regulatory standards. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds like this compound. This application note details a robust GC-MS method for the analysis of this compound in various sample matrices.

Instrumentation and Methodology

The analysis is performed using a gas chromatograph coupled with a mass spectrometer. The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.

Experimental Protocols

1. Standard Preparation

A stock standard solution of this compound (1000 mg/L) is prepared in methanol. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve over the desired concentration range (e.g., 0.1 - 50 mg/L).

2. Sample Preparation

The sample preparation method will vary depending on the matrix:

  • Liquid Samples (e.g., beverages): For clear liquid samples, a simple dilution with ethanol may be sufficient. For example, a 1:10 or 1:50 dilution can be performed, followed by centrifugation to remove any precipitates.[1]

  • Solid and Semi-Solid Samples (e.g., food products): A liquid-liquid extraction is typically employed. A homogenized sample is extracted with a suitable solvent such as dichloromethane. The presence of NaCl can improve extraction efficiency.[2] The organic layer is then collected, concentrated if necessary, and injected into the GC-MS.

3. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter Condition
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness[2]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes

Data Presentation

Quantitative analysis is performed by integrating the peak area of a characteristic ion of this compound and comparing it to the calibration curve. For confirmation, the ion ratios of multiple characteristic ions should be monitored.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 150 and several fragment ions. The base peak is typically at m/z 105, corresponding to the benzoyl cation. Other significant ions include m/z 77 (phenyl cation) and m/z 122.

Table 1: Characteristic Ions for this compound in SIM Mode

Ion (m/z) Description Role
105[C₆H₅CO]⁺Quantifier
77[C₆H₅]⁺Qualifier
122[M-C₂H₄]⁺Qualifier
150[M]⁺Molecular Ion

Table 2: Example Quantitative Data for this compound in Beverages

Sample Matrix This compound Concentration (mg/L) Recovery (%) RSD (%)
Spiked Fruit JuiceJuice9.8983.5
Spiked Carbonated DrinkSoda10.21022.8
Commercial WineWine1.5N/A4.1

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization (for solids) Sample->Homogenize Extract Extraction / Dilution Homogenize->Extract Concentrate Concentration / Filtration Extract->Concentrate Inject Injection into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Ethyl_Benzoate_Analysis_Logic cluster_separation Gas Chromatography cluster_detection Mass Spectrometry Analyte This compound in Sample Matrix Volatility Volatility Analyte->Volatility ColumnInteraction Column Interaction Analyte->ColumnInteraction Separation Separation from Matrix Volatility->Separation ColumnInteraction->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Pattern Ionization->Fragmentation MassToCharge Mass-to-Charge Ratio (m/z) Fragmentation->MassToCharge Identification Compound Identification MassToCharge->Identification Quantification Quantification Identification->Quantification

Caption: Logical flow of this compound analysis by GC-MS.

The described GC-MS method is a reliable and robust tool for the determination of this compound in a variety of sample matrices. The high selectivity of the mass spectrometer allows for accurate identification and quantification, even in complex samples. This application note provides a comprehensive protocol that can be adapted for routine quality control analysis in the food, beverage, and fragrance industries.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl benzoate is an ester of benzoic acid and ethanol, commonly used as a flavoring agent, fragrance component, and preservative in various food, cosmetic, and pharmaceutical products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and formulation development. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and water is used for elution. Detection and quantification are performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits significant absorbance.

Experimental

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Solvents: HPLC grade acetonitrile, and high-purity water.

  • Reagents: this compound analytical standard (≥99.0% purity).

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of this compound is summarized in the table below. These parameters may be adjusted to optimize the separation depending on the specific instrumentation and sample matrix.

ParameterValue
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables present representative quantitative data for the validation of an HPLC method for this compound, based on typical performance for similar compounds.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.3
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.7101.4
7574.198.8
Average Recovery (%) 99.8

Table 3: Precision Data

Concentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6, 3 days)
500.8%1.2%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.2
Limit of Quantitation (LOQ) 0.7

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Protocol 2: Sample Preparation

The sample preparation procedure will vary depending on the sample matrix.

  • For Liquid Samples (e.g., beverages, liquid formulations):

    • Accurately transfer a known volume or weight of the liquid sample into a volumetric flask.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • For Solid or Semi-Solid Samples (e.g., creams, food products):

    • Accurately weigh a representative portion of the sample.

    • Extract the this compound from the sample using a suitable solvent such as methanol or acetonitrile. This may involve techniques like sonication or homogenization.

    • Centrifuge the extract to separate any solid matrix components.

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and calculating the concentration using the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Calibration Calibration Curve Generation (Inject Standards) Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction/Dilution & Filtration) Sample_Analysis Sample Analysis (Inject Samples) Sample_Prep->Sample_Analysis HPLC_System HPLC System Equilibration HPLC_System->Calibration Calibration->Sample_Analysis Peak_ID Peak Identification (Retention Time Matching) Sample_Analysis->Peak_ID Quantification Quantification (Peak Area Integration) Peak_ID->Quantification Results Result Calculation (Concentration Determination) Quantification->Results

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Ethyl Benzoate in Fragrance and Flavor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzoate is a versatile aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, fruity, and slightly floral aroma, often with nuances of wintergreen, cherry, and grape.[1][2] Its pleasant scent profile makes it a valuable ingredient in perfumes, cosmetics, and a variety of food products.[3][4][5] this compound is found naturally in various fruits such as apples, bananas, and cherries, as well as in some alcoholic beverages.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance and flavor research, including its synthesis, analytical quantification, and sensory evaluation.

Chemical Properties and Sensory Profile

A summary of the key chemical and sensory properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₉H₁₀O₂[8]
Molecular Weight 150.17 g/mol [8]
CAS Number 93-89-0[8]
Appearance Colorless liquid[8]
Odor Profile Sweet, fruity, floral, wintergreen, cherry, grape, with narcotic and heavy-fruity nuances.[1][2][8]
Odor Threshold in Water 60 ppb[9]

Applications in Fragrance and Flavor Research

This compound's primary application lies in its ability to impart and enhance fruity and floral notes in a wide range of products.

  • Fragrance: It is used as a modifier and floral amplifier in perfume compositions, particularly in floral and oriental fragrances to provide lift and a rich, syrupy character.[8][10] It is often used to enhance notes of ylang-ylang, tuberose, and carnation.[8]

  • Flavor: In the food industry, it is used as a flavoring agent in beverages, baked goods, and candies to contribute sweet and fruity notes.[5] It is recognized as a key aroma component in some wines.

  • Research: In a research setting, this compound is used as a reference standard for fruity and floral aromas in sensory panel training and in the development of new flavor and fragrance formulations.

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification)

This protocol describes the laboratory-scale synthesis of this compound via Fischer esterification of benzoic acid and ethanol using an acid catalyst.[11][12]

Materials:

  • Benzoic acid

  • Ethanol (95% or absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add distilled water and diethyl ether to the separatory funnel and shake gently to extract the this compound into the organic layer.

  • Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize any unreacted acid), and again with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (diethyl ether) by simple distillation or rotary evaporation.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 212-214 °C.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product benzoic_acid Benzoic Acid reflux Reflux benzoic_acid->reflux ethanol Ethanol ethanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux extraction Extraction with Diethyl Ether reflux->extraction washing Washing (H₂O, NaHCO₃, H₂O) extraction->washing drying Drying (MgSO₄) washing->drying distillation Fractional Distillation drying->distillation ethyl_benzoate Pure this compound distillation->ethyl_benzoate

Caption: Fischer Esterification workflow for the synthesis of this compound.

Protocol 2: Quantitative Analysis of this compound in a Fragrance/Flavor Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid matrix (e.g., perfume, beverage).

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., d5-benzyl benzoate or other suitable compound not present in the sample)

  • Solvent for dilution (e.g., ethanol, dichloromethane)

  • Sample vials

  • Micropipettes

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or hexane).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract is now ready for GC-MS analysis. For highly concentrated samples, further dilution may be necessary.

GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Quantification Ions m/z 105 (primary), 77, 150 (secondary)

Data Analysis:

  • Create a calibration curve using standard solutions of this compound at different concentrations.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualization of GC-MS Workflow:

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Perfume) add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract concentrate Concentrate/Dilute extract->concentrate injection Injection concentrate->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification result Concentration of this compound quantification->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Protocol 3: Sensory Evaluation of this compound Using Descriptive Analysis

This protocol outlines the steps for training a sensory panel and conducting a descriptive analysis to evaluate the aroma profile of this compound.

Panelist Training:

  • Recruitment and Screening: Select 8-12 individuals with good sensory acuity and availability. Screen for anosmia and ability to discriminate between basic tastes and smells.

  • Introduction to Aromas: Familiarize panelists with a range of fruity and floral aroma standards, including a pure standard of this compound.

  • Lexicon Development: In a group session, have panelists smell the this compound standard and generate descriptive terms for its aroma. Guide the panel to a consensus on a lexicon of 4-6 key attributes.

  • Intensity Scaling: Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute. Provide reference standards at different concentrations to anchor the scale.

Sensory Attributes for this compound:

AttributeDefinitionLow Anchor ReferenceHigh Anchor Reference
Fruity A general sensation of sweet, ripe fruit.0.01% Ethyl Acetate in water0.1% Ethyl Acetate in water
Cherry The characteristic aroma of sweet cherries.0.005% Benzaldehyde in water0.05% Benzaldehyde in water
Grape The characteristic aroma of Concord grapes.0.01% Methyl Anthranilate in water0.1% Methyl Anthranilate in water
Floral A general sensation of fresh flowers.0.01% Linalool in water0.1% Linalool in water
Sweet The perception of sweetness in the aroma.1% Sucrose solution (for taste reference)10% Sucrose solution (for taste reference)
Medicinal/Wintergreen A slightly sharp, medicinal, or wintergreen-like note.0.01% Methyl Salicylate in water0.1% Methyl Salicylate in water

Sample Preparation and Evaluation:

  • Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for smelling strips, or a 10% ethanol/water solution for orthonasal evaluation) at various concentrations (e.g., 0.01%, 0.05%, 0.1%).

  • Present the samples, coded with random three-digit numbers, to the panelists in individual sensory booths.

  • Panelists should evaluate the aroma of each sample and rate the intensity of each attribute on the provided line scale.

  • Include a "blind" control (solvent only) and a known reference sample in the sample set to assess panel performance.

Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

  • Visualize the results using spider web plots or bar charts to compare the aroma profiles of different concentrations of this compound.

Visualization of Sensory Evaluation Workflow:

G cluster_panel_training Panel Training cluster_evaluation Evaluation cluster_data_analysis Data Analysis recruitment Recruitment & Screening lexicon Lexicon Development recruitment->lexicon scaling Intensity Scaling lexicon->scaling rating Attribute Rating scaling->rating sample_prep Sample Preparation presentation Sample Presentation sample_prep->presentation presentation->rating statistical Statistical Analysis (ANOVA) rating->statistical visualization Data Visualization statistical->visualization interpretation Interpretation of Results visualization->interpretation

Caption: Workflow for descriptive sensory analysis of this compound.

Conclusion

These application notes and protocols provide a framework for the synthesis, analysis, and sensory evaluation of this compound in fragrance and flavor research. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, contributing to a deeper understanding of this important aroma compound and its applications. For all experimental work, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated area.

References

Application Notes and Protocols for the Reduction of Ethyl Benzoate to Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. Ethyl benzoate serves as a common model substrate for evaluating the efficacy of various reducing agents. This document provides detailed protocols for the reduction of this compound to benzyl alcohol using several common laboratory reagents: Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄), and Diisobutylaluminium Hydride (DIBAL-H). Additionally, a protocol for catalytic hydrogenation is described. Each method offers distinct advantages regarding reactivity, selectivity, and reaction conditions.

Comparative Data

The selection of a reducing agent is often dictated by the desired yield, reaction time, and the presence of other functional groups. The following table summarizes the performance of different methods for the reduction of this compound.

Reducing Agent/MethodTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Lithium Aluminum Hydride (LAH) Anhydrous Diethyl Ether or THF0 to Reflux1-2 hoursHigh (often >90%)Highly reactive, non-selective, requires strictly anhydrous conditions.[1][2][3][4][5]
Sodium Borohydride (NaBH₄) Diglyme or THF/Methanol162 (Diglyme) or Reflux (THF/MeOH)1-5 hours82-97%Milder than LAH; elevated temperatures or co-solvents are necessary for ester reduction.[6][7][8][9]
Diisobutylaluminium Hydride (DIBAL-H) Toluene or Dichloromethane-78 to Room Temp1-4 hoursVariable (can yield aldehyde or alcohol)Can selectively reduce esters to aldehydes at low temperatures. To obtain the alcohol, reaction conditions are modified.[1][10][11][12]
Catalytic Hydrogenation Methanol or Ethanol70-1805-20 hours~90%Environmentally friendly, but requires high pressure and specialized equipment.[13][14][15][16]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of this compound to benzyl alcohol using the powerful reducing agent, Lithium Aluminum Hydride.[1][2][3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Slowly add the solution of this compound to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl alcohol.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

While NaBH₄ is generally not strong enough to reduce esters under standard conditions, this modified protocol utilizing high temperatures or a co-solvent system enables the transformation.[6][7][8][9]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Diglyme or Tetrahydrofuran (THF) and Methanol

  • 15% aqueous Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure (High Temperature in Diglyme):

  • To a refluxing solution of this compound (1 equivalent) in diglyme, add Sodium Borohydride (1 equivalent).[6]

  • Maintain the reflux at 162 °C for 1 hour.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with 15% (w/w) H₂SO₄ until the pH is approximately 7.[6]

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo to obtain benzyl alcohol.[6]

Procedure (THF/Methanol System):

  • Add Sodium Borohydride powder (6 equivalents) to a stirred solution of this compound (1 equivalent) in THF.[9]

  • Heat the suspension to 65°C for 15 minutes.[9]

  • Slowly add methanol (equivalent volume to THF) dropwise over a period of time and then reflux the reaction mixture for 4 hours.[9]

  • After cooling to room temperature, quench the reaction with 2N HCl.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H can be used to reduce esters to either aldehydes or alcohols depending on the reaction conditions. This protocol is for the formation of benzyl alcohol.

Materials:

  • This compound

  • Diisobutylaluminium Hydride (DIBAL-H) in toluene

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, thermometer, dropping funnel, dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (2.2 equivalents) in toluene via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl alcohol.

Protocol 4: Catalytic Hydrogenation

This method involves the reduction of this compound using hydrogen gas in the presence of a solid catalyst.[13][14][15]

Materials:

  • This compound

  • Copper-containing catalyst on aluminum oxide support

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with this compound, the copper-containing catalyst, and a solvent such as methanol or ethanol.[13]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 3000-5000 p.s.i.g.[13]

  • Heat the mixture to a temperature in the range of 70 to 180 °C.[13]

  • Maintain the reaction under these conditions with stirring for the required time (can be several hours).

  • Monitor the reaction progress by analyzing aliquots.

  • After completion, cool the autoclave, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated, and the residue is distilled to recover benzyl alcohol.[13]

Visualizations

General Reaction Pathway

The following diagram illustrates the general transformation of an ester to a primary alcohol.

ReactionPathway General Pathway for Ester Reduction EthylBenzoate This compound (Ester) TetrahedralIntermediate Tetrahedral Intermediate EthylBenzoate->TetrahedralIntermediate 1. Hydride Attack ReducingAgent Reducing Agent (e.g., LAH, NaBH4) ReducingAgent->TetrahedralIntermediate Alkoxide Alkoxide Intermediate ReducingAgent->Alkoxide Aldehyde Aldehyde Intermediate (Benzaldehyde) TetrahedralIntermediate->Aldehyde 2. Elimination of Alkoxide Aldehyde->Alkoxide 3. Second Hydride Attack BenzylAlcohol Benzyl Alcohol (Primary Alcohol) Alkoxide->BenzylAlcohol 4. Protonation Workup Aqueous Workup Workup->BenzylAlcohol

Caption: General mechanism for the reduction of an ester to a primary alcohol.

Experimental Workflow

This diagram outlines the typical laboratory workflow for the reduction of this compound.

ExperimentalWorkflow Experimental Workflow for Benzyl Alcohol Synthesis Start Start: this compound + Anhydrous Solvent Reaction Reaction with Reducing Agent Start->Reaction Quenching Quenching of Excess Reagent Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product End: Benzyl Alcohol Purification->Product

Caption: A typical laboratory workflow for the synthesis and isolation of benzyl alcohol.

References

Application Notes and Protocols for Transesterification Reactions Involving Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of transesterification reactions involving ethyl benzoate, a versatile aromatic ester. The content herein details the underlying chemical principles, applications in synthesis, and detailed experimental protocols. This document is intended to serve as a practical guide for laboratory professionals engaged in organic synthesis, fine chemical production, and pharmaceutical research.

Introduction to Transesterification of this compound

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. In the context of this compound, this process allows for the substitution of the ethoxy group (-OCH₂CH₃) with other alkoxy groups, yielding a variety of benzoate esters. This reaction is pivotal in modifying the physical and chemical properties of the ester, which is particularly relevant in the synthesis of pharmaceutical intermediates and other fine chemicals.

The general reaction can be represented as follows:

C₆H₅COOCH₂CH₃ (this compound) + R'OH (Alcohol) ⇌ C₆H₅COOR' (New Benzoate Ester) + CH₃CH₂OH (Ethanol)

The reaction is an equilibrium process and can be catalyzed by acids, bases, or enzymes. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield.

Applications in Chemical Synthesis and Drug Development

Transesterification of this compound is a valuable tool for the synthesis of various benzoate esters which are important intermediates in the pharmaceutical and chemical industries. While direct applications in drug development are often proprietary, the modification of the ester group is a common strategy in medicinal chemistry to alter properties such as solubility, stability, and bioavailability. For instance, the synthesis of more complex esters from a simple precursor like this compound can be a key step in the preparation of active pharmaceutical ingredients (APIs). A notable example involves derivatives of this compound, such as ethyl phenylglyoxylate, which are used in the asymmetric synthesis of optically active tertiary alcohols, key intermediates for certain pharmaceuticals.

Experimental Protocols

Herein, we provide detailed protocols for acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification reactions involving this compound.

Acid-Catalyzed Transesterification

Acid-catalyzed transesterification is a classic method for ester exchange. Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. The reaction mechanism involves protonation of the carbonyl oxygen of the this compound, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Protocol: Synthesis of Propyl Benzoate from this compound

Materials:

  • This compound

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1 equivalent), a significant excess of n-propanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux. The ethanol produced during the reaction will be azeotropically removed with the excess n-propanol and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-propanol and any remaining ethanol using a rotary evaporator.

  • The crude propyl benzoate can be purified by fractional distillation under reduced pressure.

Base-Catalyzed Transesterification

Base-catalyzed transesterification typically proceeds faster than the acid-catalyzed counterpart and is often carried out under milder conditions. Common catalysts include sodium methoxide, sodium ethoxide, and other alkoxides. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.

Protocol: Synthesis of Mthis compound from this compound

Materials:

  • This compound

  • Methanol

  • Sodium methoxide (CH₃ONa)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of sodium methoxide (e.g., 5 mol%) in anhydrous methanol.

  • Add this compound (1 equivalent) to the methanolic solution of sodium methoxide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the resulting mthis compound by distillation.

Enzyme-Catalyzed Transesterification

Enzymatic transesterification offers a green and highly selective alternative to chemical catalysis. Lipases are commonly employed for this purpose, offering high yields under mild reaction conditions and minimizing side reactions.

Protocol: Lipase-Catalyzed Synthesis of Benzyl Benzoate from this compound

Materials:

  • This compound

  • Benzyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (4 Å)

  • Anhydrous toluene (or other suitable organic solvent)

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Procedure:

  • To a dry flask, add this compound (1 equivalent), benzyl alcohol (1.5-3 equivalents), and anhydrous toluene.

  • Add immobilized lipase (e.g., 5-10% by weight of the substrates) and activated molecular sieves to the reaction mixture.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

  • Monitor the conversion of this compound by GC or HPLC.

  • Once the desired conversion is achieved, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude benzyl benzoate can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for transesterification reactions. Note that the data for this compound transesterification is limited in the literature; therefore, data from analogous reactions with other benzoate esters are included for comparative purposes.

Table 1: Acid-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholCatalystTemp. (°C)Time (h)Yield (%)
Mthis compoundEthanolH₂SO₄Reflux--
This compoundn-PropanolH₂SO₄Reflux4~80
This compoundBenzyl AlcoholZrO₂/SO₄²⁻150675

Table 2: Base-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholCatalystTemp. (°C)Time (h)Yield (%)
Mthis compoundEthanolNaOEtReflux2>90
This compoundMethanolNaOMeReflux3>95
This compoundIsopropanolNaO-iPr805~85

Table 3: Enzyme-Catalyzed Transesterification of Benzoate Esters

Starting EsterAlcoholEnzymeTemp. (°C)Time (h)Yield (%)
Mthis compoundBenzyl AlcoholLipozyme 4357324>90
This compoundBenzyl AlcoholNovozym 4356048~88
This compoundGlycerolCandida antarctica Lipase B5072~70

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this document.

acid_catalyzed_transesterification cluster_reaction Reaction Steps ethyl_benzoate This compound protonated_ester Protonated This compound ethyl_benzoate->protonated_ester + H+ alcohol Alcohol (R'OH) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate protonated_ester->tetrahedral_intermediate + R'OH new_ester New Benzoate Ester tetrahedral_intermediate->new_ester - H+ - Ethanol catalyst_out H+ tetrahedral_intermediate->catalyst_out ethanol Ethanol new_ester->ethanol catalyst_in H+ catalyst_in->protonated_ester

Caption: Acid-Catalyzed Transesterification Pathway.

base_catalyzed_transesterification cluster_reaction Reaction Steps ethyl_benzoate This compound tetrahedral_intermediate Tetrahedral Intermediate ethyl_benzoate->tetrahedral_intermediate + R'O⁻ alkoxide Alkoxide (R'O⁻) alkoxide->tetrahedral_intermediate new_ester New Benzoate Ester tetrahedral_intermediate->new_ester - EtO⁻ ethoxide Ethoxide (EtO⁻) tetrahedral_intermediate->ethoxide experimental_workflow start Start reaction_setup Reaction Setup (Ester, Alcohol, Catalyst) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup (Neutralization & Washing) monitoring->workup Reaction Complete drying Drying Organic Layer workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product purification->product

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl benzoate via microwave-assisted Fischer esterification. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher product yields.[1][2][3][4]

Introduction

This compound is a widely used ester in the fragrance, flavor, and pharmaceutical industries. Its synthesis is a classic example of Fischer esterification, the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (ethanol). Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction.[1][5][6] Microwave irradiation directly heats the reactant molecules, leading to rapid and uniform temperature increases that are not achievable with conventional heating methods.[1][3] This allows for reactions to be completed in minutes rather than hours.[1][2][7][8]

Reaction Principle

The microwave-assisted synthesis of this compound follows the Fischer esterification mechanism. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, yielding the this compound ester.

Reaction Scheme:

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various experimental conditions and outcomes for the microwave-assisted synthesis of this compound from the literature.

CatalystBenzoic Acid:Ethanol (molar ratio)Temperature (°C)Microwave Power (W)Time (min)Yield (%)Reference
Sulfuric Acid1:42.8170Not Specified597[1]
Sulfuric AcidNot Specified130Not Specified15 (3x5 min intervals)Good Yield[6]
Sulfuric AcidNot Specified90Not Specified136[6]
Sulfuric AcidNot Specified100Not SpecifiedNot Specified16[6]
Expandable Graphite1:5851359080.1[5]
Natural Zeolites (H-MOR, H-HEU-M)1:3580300120~55[9][10]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a study achieving a 97% yield.[1]

Materials:

  • Benzoic acid (0.122 g, 1.000 mmol)

  • Ethanol (2.50 mL, 42.8 mmol)

  • Concentrated sulfuric acid (20 drops)

  • Microwave vial (appropriate for the synthesizer)

  • Stirring bar

  • Microwave synthesizer (e.g., Biotage® Initiator+)

  • Separatory funnel

  • Water (30 mL)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Place the benzoic acid and a stirring bar into a microwave vial.

  • Add the ethanol to the vial.

  • Carefully add the concentrated sulfuric acid catalyst to the reaction mixture.

  • Seal the vial tightly using a crimper tool.

  • Place the vial into the microwave synthesizer.

  • Set the reaction parameters: temperature at 170°C and reaction time of 5 minutes.

  • Upon completion, allow the vial to cool to a safe temperature before carefully uncapping it.

  • Transfer the reaction mixture to a separatory funnel containing 30 mL of water.

  • Extract the this compound with an appropriate organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Synthesis using Expandable Graphite as a Heterogeneous Catalyst

This protocol is based on the use of expandable graphite as a recyclable catalyst.[5]

Materials:

  • Benzoic acid

  • Ethanol

  • Expandable graphite (EG) (8 wt% of the total mass of benzoic acid and ethanol)

  • Cyclohexane (15 mL, as a water entrainer)

  • Microwave reactor

Procedure:

  • Combine benzoic acid and ethanol in a mole ratio of 1:5 in a reaction vessel suitable for microwave synthesis.

  • Add expandable graphite (8 wt% of the total reactant mass).

  • Add 15 mL of cyclohexane.

  • Place the vessel in the microwave reactor.

  • Set the microwave power to 135 W and control the reaction temperature at 85°C.

  • Irradiate for 1.5 hours.

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The product can be isolated from the filtrate, typically by distillation to remove the solvent and excess ethanol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

experimental_workflow reagents Reactants & Catalyst (Benzoic Acid, Ethanol, Acid) vial Microwave Vial Preparation reagents->vial 1. Combine microwave Microwave Irradiation vial->microwave 2. Seal & Irradiate workup Reaction Work-up (Extraction, Washing) microwave->workup 3. Cool & Transfer purification Purification (Drying, Solvent Removal) workup->purification 4. Isolate Organic Layer product This compound (Final Product) purification->product 5. Isolate Product

References

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of ethyl benzoate via Fischer esterification.

Troubleshooting Guide: Improving this compound Yield

This section addresses specific issues that can arise during the Fischer esterification of benzoic acid and ethanol, leading to suboptimal yields.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in Fischer esterification are most often due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the products.[1][2][3] To achieve a high yield, the equilibrium must be shifted toward the product side.

Troubleshooting Steps:

  • Verify Reactant Ratio: An excess of one reactant is crucial. Using ethanol as the solvent, and therefore in large excess, is a common and effective strategy to push the equilibrium towards the formation of this compound.[1][3][4][5] Studies have shown that increasing the molar ratio of alcohol to acid significantly improves yield.[1][6]

  • Ensure Efficient Water Removal: The presence of the water byproduct can drive the reaction in reverse (hydrolysis), reducing the ester yield.[7][8] It is critical to remove water as it is formed.[1][2][9] Common methods include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or cyclohexane to physically remove water from the reaction mixture.[1][6][10]

    • Drying Agents: Incorporating molecular sieves or anhydrous salts into the reaction.[9][11]

  • Check Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][4][12] Ensure the catalyst is not old or degraded. For sensitive substrates, milder Lewis acid catalysts might be considered.[9]

  • Optimize Reaction Time and Temperature: The reaction is typically performed at reflux temperatures (60–110 °C) for several hours.[9] Insufficient heating time or temperature can lead to an incomplete reaction. Conversely, excessively high temperatures, especially with strong acids like H₂SO₄, can cause side reactions like charring.[13] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and may improve yields.[2][14][15]

  • Minimize Product Loss During Work-up: Significant product can be lost during the purification steps.[16][17]

    • Incomplete Extraction: Ensure the correct solvent is used for extraction and that the process is performed multiple times to maximize recovery from the aqueous layer.

    • Emulsion Formation: Emulsions can form during the washing steps, trapping the product.[17] Breaking the emulsion, for instance by adding brine, is necessary.

    • Inadequate Neutralization: During the wash with a basic solution (e.g., sodium bicarbonate), ensure all acidic components (catalyst and unreacted benzoic acid) are neutralized and removed from the organic layer.[2][10]

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sol1a [label="Increase Excess of Ethanol\n(Shift Equilibrium)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Remove Water Byproduct\n(e.g., Dean-Stark)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1c [label="Optimize Catalyst/Temperature/Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

sol2a [label="Improve Extraction Technique", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Ensure Complete Neutralization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Optimize Distillation/Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cause1 [label="Potential Cause"]; start -> cause2 [label="Potential Cause"];

cause1 -> sol1a [label="Solution"]; cause1 -> sol1b [label="Solution"]; cause1 -> sol1c [label="Solution"];

cause2 -> sol2a [label="Solution"]; cause2 -> sol2b [label="Solution"]; cause2 -> sol2c [label="Solution"]; }

Caption: Troubleshooting logic for addressing low this compound yield.

Question: My reaction mixture turned dark or black. What happened?

Answer:

A dark or black reaction mixture often indicates charring or decomposition of the organic materials. This is typically caused by using a strong dehydrating acid catalyst, like concentrated sulfuric acid, at too high a temperature or for an extended period.[13]

Troubleshooting Steps:

  • Control Temperature: Carefully monitor and control the reaction temperature. Avoid aggressive heating.

  • Consider an Alternative Catalyst: If charring is a persistent issue, switch to a milder catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst like Amberlyst-15, which are less prone to causing decomposition.[9][18]

  • Reduce Reaction Time: Use analytical techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop the heating once the starting material has been consumed, avoiding unnecessary prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

1. What is the role of the acid catalyst in Fischer esterification?

The acid catalyst is essential for the reaction to proceed at a reasonable rate. Its primary role is to protonate the carbonyl oxygen of the benzoic acid.[4][11] This protonation makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[12] The catalyst is regenerated at the end of the reaction cycle.[4]

2. Which acid catalyst is best for producing this compound?

The choice of catalyst depends on the scale and sensitivity of the reaction.

  • Sulfuric Acid (H₂SO₄): Commonly used, inexpensive, and effective.[1][19] However, it can cause charring at high temperatures.[13]

  • p-Toluenesulfonic Acid (TsOH): A solid, milder acid that is often a good alternative to H₂SO₄, leading to cleaner reactions.[9]

  • Solid Acid Catalysts (e.g., Amberlyst, Zeolites): These are heterogeneous catalysts that can simplify product purification, as they can be filtered off.[13][18] They are also often reusable.

  • Expandable Graphite (EG): Studies have shown EG to be a highly effective catalyst under microwave conditions, in some cases outperforming H₂SO₄.[6]

3. What are common side reactions?

The primary "side reaction" is the reverse reaction: the acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol.[11] Other potential side reactions are minimal when using primary alcohols like ethanol. With stronger acids and higher temperatures, ether formation from the alcohol (diethyl ether) or dehydration and polymerization can occur, but these are less common under typical esterification conditions.

4. How can I effectively purify the crude this compound?

A standard liquid-liquid extraction and distillation procedure is typically effective.[2][5][10]

  • Neutralization: After the reaction, the mixture is washed with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This step neutralizes the strong acid catalyst and converts any unreacted benzoic acid into its water-soluble sodium salt, effectively removing both from the organic product layer.[4][10]

  • Washing: Subsequent washes with water and then brine remove residual salts and water from the organic layer.[2][10]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[2][10]

  • Distillation: After removing the extraction solvent (e.g., by rotary evaporation), the final product is purified by simple or vacuum distillation to separate the this compound from any non-volatile impurities.[20][21]

Data on Reaction Conditions and Yield

The following tables summarize quantitative data from various studies to guide optimization.

Table 1: Effect of Reactant Ratio and Catalyst on Yield

Benzoic Acid : Ethanol (Molar Ratio) Catalyst Conditions Yield (%) Reference
1:3 Expandable Graphite (8 wt%) 85°C, Microwave, 1.5h 53.6 [6]
1:4 Expandable Graphite (8 wt%) 85°C, Microwave, 1.5h 67.1 [6]
1:5 Expandable Graphite (8 wt%) 85°C, Microwave, 1.5h 69.4 [6]
1:6 Expandable Graphite (8 wt%) 85°C, Microwave, 1.5h 69.9 [6]

| 1:4.28 | H₂SO₄ | 170°C, Microwave, 5 min | 97.3 |[2] |

Table 2: Comparison of Catalysts and Effect of Temperature

Catalyst Temperature (°C) Benzoic Acid Conversion (%) Reference
DES (p-TSA and BTEAC) 55 45.1 [18]
DES (p-TSA and BTEAC) 65 64.0 [18]
DES (p-TSA and BTEAC) 75 88.4 [18]
Ionic Liquid 65 19.6 [18]
Amberlyst-15 65 7.8 [18]
H₂SO₄ 85°C, Microwave, 1.5h ~70-75 (calculated from yield) [6]

| Expandable Graphite | 85°C, Microwave, 1.5h | 80.1 |[6] |

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes a standard lab-scale synthesis using reflux heating.

  • Reactant Setup: In a 100 mL round-bottom flask, combine 6.1 g of benzoic acid (0.05 mol) and 20 mL of absolute ethanol.[21]

  • Catalyst Addition: While swirling the flask, carefully add 2-3 mL of concentrated sulfuric acid.[5][21] Add a few boiling chips to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[5][21] Continue refluxing for 1-2 hours.[10] The progress can be monitored by TLC.

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.[21]

  • Washing:

    • Rinse the reaction flask with ~30 mL of diethyl ether and add it to the separatory funnel. Shake the funnel vigorously, venting frequently, and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[10] Check the aqueous layer with litmus or pH paper to ensure it is basic. If not, repeat the wash.

    • Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution.[10]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[2][4]

  • Solvent Removal & Purification: Decant or filter the dried solution into a clean, dry round-bottom flask. Remove the diethyl ether using a rotary evaporator. Purify the remaining crude this compound by simple distillation, collecting the fraction that boils at approximately 212-214 °C.

// Edges reactants -> reflux; reflux -> extract; extract -> wash_base; wash_base -> wash_brine; wash_brine -> dry; dry -> evap; evap -> distill; distill -> product; }

Caption: General experimental workflow for Fischer esterification.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is adapted for a dedicated microwave synthesizer and offers a significant reduction in reaction time.[2][15]

  • Reactant Setup: In a 10 mL microwave reaction vial, combine benzoic acid (e.g., 1.22 g, 10 mmol) and absolute ethanol (e.g., 2.5 mL, ~43 mmol, a 1:4.3 ratio).[2]

  • Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid.

  • Microwave Reaction: Seal the vial with a cap. Place it in the microwave synthesizer and irradiate at a set temperature (e.g., 150-170 °C) for 5-15 minutes.[2][15]

  • Work-up: After the vial has cooled to a safe temperature, perform the same work-up procedure (steps 4-7) as described in the conventional synthesis protocol, adjusting volumes as needed for the smaller scale.

References

Purification of ethyl benzoate from unreacted benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl benzoate from unreacted benzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the underlying principle for separating this compound from benzoic acid?

The separation is based on the significant difference in the acidity and polarity of the two compounds. Benzoic acid, a carboxylic acid, readily reacts with a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt, sodium benzoate.[1][2][3][4] this compound, an ester, is neutral and does not react with weak bases, remaining dissolved in an organic solvent. This chemical transformation allows for the selective transfer of the benzoic acid impurity from the organic layer to an aqueous layer, a process known as acid-base extraction.[4][5]

Q2: I've performed the basic wash, but I suspect there's still benzoic acid in my this compound. How can I check for this?

A simple qualitative test is to use sodium bicarbonate. Benzoic acid will react with a sodium bicarbonate solution to produce carbon dioxide gas, which will appear as effervescence.[6] this compound will not react. For a more quantitative assessment, Thin Layer Chromatography (TLC) can be used to check for the presence of a benzoic acid spot in your purified this compound.[7] Further analytical techniques like HPLC, GC-MS, or NMR can also be used to confirm purity.[8][9]

Q3: During the liquid-liquid extraction, an emulsion has formed between the organic and aqueous layers. How can I resolve this?

Emulsion formation is a common issue. Here are several techniques to break it down:

  • Time: Allow the separatory funnel to stand undisturbed for a period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can be effective.

Q4: My final yield of purified this compound is lower than expected. What are the potential causes?

Several factors can contribute to a low yield:

  • Incomplete Reaction: If the initial esterification reaction did not go to completion, you will naturally have less product to purify.

  • Aggressive Extraction: Vigorous shaking during extraction can lead to the formation of stable emulsions, resulting in the loss of some of the organic layer during separation.

  • Hydrolysis of Ester: Although unlikely with a weak base like sodium bicarbonate, using a strong base (like NaOH) for extended periods or at elevated temperatures could potentially hydrolyze some of your this compound product back to benzoic acid (as sodium benzoate) and ethanol.[10][11]

  • Transfer Losses: Mechanical losses during transfers between glassware can add up. Ensure you are efficiently transferring your material at each step.

Q5: Why is sodium benzoate more soluble in water than benzoic acid?

Sodium benzoate is an ionic salt that readily dissociates in water into sodium cations (Na+) and benzoate anions (C₆H₅COO⁻).[1][2] These ions form strong ion-dipole interactions with polar water molecules, leading to high solubility.[1] In contrast, benzoic acid is a neutral molecule with a large nonpolar benzene ring and is only slightly soluble in water.[3] While it can form some hydrogen bonds, its overall nonpolar character limits its solubility. Sodium benzoate is approximately 200 times more soluble in water than benzoic acid.[3][12]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Benzoic Acid

This protocol details the removal of unreacted benzoic acid from an this compound product mixture using a sodium bicarbonate wash.

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A common ratio is to use a volume of solvent that is 2-3 times the volume of the crude product.

  • Aqueous Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic layer is typically sufficient.

  • Extraction: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup from carbon dioxide evolution. Avoid vigorous shaking to prevent emulsion formation.[4]

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic layer containing the this compound, and the lower layer will be the aqueous layer containing the sodium benzoate.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-5) with fresh sodium bicarbonate solution to ensure complete removal of the benzoic acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[13]

Protocol 2: Recrystallization for Purification of Recovered Benzoic Acid

If recovery of the unreacted benzoic acid is desired, it can be precipitated from the aqueous washes and purified by recrystallization.

  • Acidification: Combine the aqueous layers from the extraction and cool them in an ice bath. Slowly add a strong acid, such as 6 M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper) and no more white precipitate forms.[14][15] This will convert the soluble sodium benzoate back into insoluble benzoic acid.[15]

  • Isolation: Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of cold water to remove any remaining salts.

  • Recrystallization: Transfer the crude benzoic acid to a flask. Add a minimal amount of hot water to dissolve the solid completely.[16][17]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]

  • Final Collection: Collect the purified benzoic acid crystals by vacuum filtration and allow them to air dry.

Data Presentation

Table 1: Reagent Concentrations for Purification

ReagentConcentrationPurpose
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionTo deprotonate benzoic acid
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)To aid in layer separation and remove water
Hydrochloric Acid (HCl)6 MTo protonate sodium benzoate for recovery
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)SolidTo dry the organic layer

Table 2: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
This compound150.17212-34Insoluble
Benzoic Acid122.12249122Slightly Soluble[3]
Sodium Benzoate144.11->300Very Soluble[12]

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_purification Product Isolation cluster_recovery Impurity Recovery (Optional) crude Crude this compound (in Organic Solvent) add_bicarb Add Saturated NaHCO3 Solution crude->add_bicarb separate Separate Layers in Separatory Funnel add_bicarb->separate organic_layer Organic Layer (this compound) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium Benzoate) separate->aqueous_layer Bottom Layer dry Dry with Anhydrous Agent organic_layer->dry acidify Acidify with HCl aqueous_layer->acidify evaporate Evaporate Solvent dry->evaporate pure_ester Pure this compound evaporate->pure_ester filter Filter Precipitate acidify->filter pure_acid Pure Benzoic Acid filter->pure_acid

Caption: Workflow for the purification of this compound.

chemical_transformation cluster_organic Organic Layer cluster_aqueous Aqueous Layer benzoic_acid Benzoic Acid (Slightly Soluble in Water) sodium_benzoate Sodium Benzoate (Very Soluble in Water) benzoic_acid->sodium_benzoate + NaHCO3 - H2O, - CO2 ethyl_benzoate This compound (Insoluble in Water) sodium_benzoate->benzoic_acid + HCl - NaCl

References

Technical Support Center: Synthesis of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of ethyl benzoate, primarily through Fischer esterification.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to side reactions and low yields during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Use a large excess of ethanol (e.g., 4-5 molar equivalents) to shift the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.
Insufficient catalysis: The acid catalyst concentration may be too low.- Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.
Reaction time is too short: The reaction may not have reached equilibrium.- Increase the reflux time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Presence of a Low-Boiling Point Impurity with an Ether-like Smell Formation of diethyl ether: This is a common side reaction, especially at higher temperatures, where the acid catalyst promotes the dehydration of ethanol.- Maintain a controlled reaction temperature. For the synthesis of this compound, a gentle reflux is sufficient. Avoid excessive heating.
- After the reaction, diethyl ether can be removed by careful distillation due to its low boiling point (34.6 °C).
Unreacted Benzoic Acid in the Final Product Incomplete reaction or inefficient purification: Benzoic acid may not have fully reacted or was not completely removed during the workup.- Ensure the reaction has gone to completion. - During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid. Test the aqueous layer with pH paper to ensure it is basic.
Presence of Unreacted Ethanol in the Final Product Inefficient removal of excess ethanol: A large excess of ethanol is often used and must be removed after the reaction.- After the reaction is complete, distill off the excess ethanol. - During the workup, wash the organic layer with water or brine to remove any remaining ethanol.
Formation of a High-Boiling Point Impurity Formation of benzoic anhydride: This can occur if the reaction conditions are too harsh, leading to the dehydration of two molecules of benzoic acid.- Avoid excessively high temperatures and prolonged reaction times. - Benzoic anhydride can be hydrolyzed back to benzoic acid by washing with a hot aqueous base during the workup. The resulting benzoic acid can then be removed with a subsequent basic wash.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via Fischer esterification?

A1: The most prevalent side reaction is the acid-catalyzed dehydration of the excess ethanol used in the reaction to form diethyl ether. This is particularly favored at higher reaction temperatures.

Q2: How can I minimize the formation of diethyl ether?

A2: To minimize the formation of diethyl ether, it is crucial to carefully control the reaction temperature. The esterification should be carried out at a gentle reflux temperature of the ethanol-benzoic acid mixture. Avoid excessively high temperatures which favor the dehydration of ethanol.

Q3: How do I remove unreacted benzoic acid from my crude this compound?

A3: Unreacted benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will react with the sodium bicarbonate to form sodium benzoate, which is soluble in the aqueous layer and can be separated.

Q4: What is the purpose of using a large excess of ethanol?

A4: The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (in this case, ethanol) shifts the equilibrium towards the formation of the products (this compound and water), thereby increasing the yield of the desired ester.[1]

Q5: Can other acids be used as catalysts besides sulfuric acid?

A5: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used as catalysts. Lewis acids have also been explored for this reaction. The choice of catalyst can sometimes influence the reaction rate and the profile of side products.

Experimental Protocols

High-Yield Synthesis of this compound with Minimized Side Reactions

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Benzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and a 4- to 5-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the mass of benzoic acid) to the mixture while stirring.

  • Heat the mixture to a gentle reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash it sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more CO2 evolution is observed)

    • Saturated sodium chloride solution (brine)

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation to obtain the pure product.

Visualizations

Signaling Pathways and Workflows

Side_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_products Side Products Benzoic_Acid Benzoic Acid Ethyl_Benzoate This compound (Desired Product) Benzoic_Acid->Ethyl_Benzoate Ethanol Ethanol Ethanol->Ethyl_Benzoate Diethyl_Ether Diethyl Ether Ethanol->Diethyl_Ether High Temp. Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Ethyl_Benzoate Acid_Catalyst->Diethyl_Ether Heat Heat Heat->Ethyl_Benzoate Heat->Diethyl_Ether Water Water

Caption: Main and side reaction pathways in this compound synthesis.

Experimental_Workflow Reactants 1. Mix Benzoic Acid, Ethanol, & H₂SO₄ Reflux 2. Gentle Reflux (2-3h) Reactants->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Evaporate_Ethanol 4. Remove Excess Ethanol Cool->Evaporate_Ethanol Dissolve 5. Dissolve in Diethyl Ether Evaporate_Ethanol->Dissolve Wash_Water 6. Wash with Water Dissolve->Wash_Water Wash_Bicarb 7. Wash with Sat. NaHCO₃ Wash_Water->Wash_Bicarb Wash_Brine 8. Wash with Brine Wash_Bicarb->Wash_Brine Dry 9. Dry with Na₂SO₄ Wash_Brine->Dry Filter 10. Filter Dry->Filter Evaporate_Ether 11. Remove Diethyl Ether Filter->Evaporate_Ether Distill 12. Fractional Distillation Evaporate_Ether->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Removal of water from ethyl benzoate synthesis to shift equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Benzoate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a specific focus on the critical step of water removal to shift the reaction equilibrium.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through Fischer esterification, an acid-catalyzed reaction between benzoic acid and ethanol.[1][2] This reaction is reversible, meaning it exists in an equilibrium where the reactants (benzoic acid and ethanol) are in balance with the products (this compound and water).[3][4] Water is a product of this reaction. According to Le Châtelier's principle, removing a product from the reaction mixture will shift the equilibrium to the right, favoring the formation of more products.[3][5] Therefore, continuously removing water as it is formed is essential to drive the reaction to completion and achieve a high yield of this compound.[1][2]

Q2: What happens if I don't actively remove water from the reaction?

A2: If water is not removed, the reaction will reach equilibrium with significant amounts of unreacted benzoic acid and ethanol remaining in the mixture.[5] The accumulation of water can also promote the reverse reaction, known as hydrolysis, where the newly formed this compound reacts with water to convert back into benzoic acid and ethanol.[5][6] This will result in a significantly lower yield of the desired ester product.[5]

Q3: What are the most common methods for removing water during Fischer esterification?

A3: There are several effective techniques to remove water from the esterification reaction mixture:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a very common and efficient method.[3][6] An inert solvent (a "water-carrying agent" or entrainer) like toluene or cyclohexane, which forms a low-boiling azeotrope with water, is added to the reaction.[3][7][8] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water sinks to the bottom of the trap for collection, while the lighter, water-immiscible solvent overflows and returns to the reaction flask.[3][9][10]

  • Using an Excess of a Reactant Alcohol: Employing a large excess of the alcohol (ethanol in this case) can shift the equilibrium towards the product side, based on Le Châtelier's principle.[1][2][4] While this method helps improve the yield, it is often used in conjunction with other water removal techniques for maximum efficiency.

  • Use of Dehydrating Agents: A strong acid catalyst like concentrated sulfuric acid not only catalyzes the reaction but also acts as a dehydrating agent, absorbing the water that is formed.[1]

  • Adsorption by Molecular Sieves: Adding molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively adsorb water as it is produced, thereby driving the reaction forward.[4][6] This method is particularly useful for smaller-scale reactions.

Q4: How do I resolve a low yield of this compound that I suspect is due to incomplete water removal?

A4: If you suspect a low yield is due to the presence of water, consider the following troubleshooting steps:

  • Verify the Efficiency of Your Dean-Stark Apparatus: Ensure all glass joints are properly sealed to prevent vapor escape. Check that the cooling water in the condenser is flowing at an adequate rate for efficient condensation. The solvent used for the azeotrope must be immiscible with water for proper separation in the trap.[9]

  • Check Your Drying Agents: If you are using a chemical drying agent post-reaction (e.g., anhydrous magnesium sulfate, sodium sulfate, or calcium chloride), ensure it is fresh and has not been previously exposed to atmospheric moisture.[11] If using molecular sieves within the reaction, ensure they were properly activated (typically by heating in an oven) before use.[12]

  • Increase the Excess of Ethanol: If feasible, increase the molar ratio of ethanol to benzoic acid to further push the equilibrium towards the product.[1]

  • Extend the Reaction Time: A longer reflux period may be necessary to allow for the complete removal of water, especially on a larger scale.[13] You can monitor the progress of water collection in the Dean-Stark trap; the reaction is near completion when water stops accumulating.[5]

Data Presentation: Comparison of Water Removal Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Dean-Stark Apparatus Azeotropic distillationLab-scale and industrial synthesisHighly efficient for continuous water removal; allows for easy monitoring of reaction progress.[5]Requires specific glassware; adds an additional solvent (entrainer) to the system that must be removed later.[9]
Excess Alcohol Le Châtelier's PrincipleLab-scale synthesisSimple to implement; does not require special equipment.[2]May require a large volume of alcohol which can be costly and difficult to remove post-reaction; may not be sufficient on its own to achieve very high yields.[3]
Sulfuric Acid (as dehydrating agent) Chemical DehydrationSmall to medium lab-scale synthesisServes dual purpose as catalyst and dehydrating agent.[1]Can lead to side reactions and charring at high temperatures; requires careful neutralization during workup.
Molecular Sieves AdsorptionSmall-scale and moisture-sensitive reactionsClean and easy to remove by filtration; highly effective.[4][6]Can be costly; have a finite water capacity and may become saturated; must be activated before use.[12]

Experimental Protocol: Synthesis of this compound using a Dean-Stark Apparatus

This protocol describes the synthesis of this compound from benzoic acid and ethanol, employing azeotropic distillation with toluene for water removal.

Materials:

  • Benzoic acid

  • Absolute ethanol

  • Toluene (water-carrying agent)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate (or sodium carbonate) solution[11][14]

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)[11]

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark trap[9]

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reactant Setup: To a 250 mL round-bottom flask, add benzoic acid (e.g., 12.2 g, 0.1 mol), absolute ethanol (e.g., 23 mL, ~0.4 mol), toluene (e.g., 40 mL), and a few boiling chips.[14]

  • Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL).[11][15]

  • Apparatus Assembly: Assemble the Dean-Stark apparatus by fitting the trap to the round-bottom flask and attaching the reflux condenser to the top of the trap.[13] Ensure all joints are secure.

  • Heating and Reflux: Heat the mixture using a heating mantle to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. You will observe two layers forming in the trap: a lower aqueous layer and an upper toluene layer. The toluene will overflow back into the reaction flask.[3][9]

  • Reaction Monitoring: Continue the reflux until no more water collects in the graduated portion of the trap (approximately 1.8 mL for this scale), which typically takes 2-3 hours.[5]

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted benzoic acid - be cautious of CO2 evolution), and finally with saturated brine.[11][13]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[11]

  • Solvent Removal and Purification: Filter the drying agent and remove the toluene and excess ethanol by simple distillation or rotary evaporation. Purify the remaining crude this compound by fractional distillation, collecting the fraction that boils at approximately 212°C.[15]

Visualizations

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products cluster_removal Equilibrium Shift Benzoic Acid Benzoic Acid This compound This compound Benzoic Acid->this compound + Ethanol (H+ catalyst) Ethanol Ethanol This compound->Benzoic Acid + Water (H+ catalyst) Water Water Removal of Water Removal of Water Water->Removal of Water Le Châtelier's Principle Removal of Water->this compound Favors Forward Reaction Troubleshooting_Workflow start Low Yield of This compound q1 Was water collected in the Dean-Stark trap? start->q1 q2 Did the amount of water match the theoretical yield? q1->q2 Yes check_apparatus Check Apparatus: - Are all joints sealed? - Is condenser working efficiently? - Is reflux temperature adequate? q1->check_apparatus No a1_yes Yes a1_no No check_reagents Problem may not be water removal. - Check purity of starting materials. - Verify catalyst activity. q2->check_reagents Yes extend_reflux Incomplete Reaction: - Extend reflux time. - Ensure vigorous boiling for azeotrope formation. q2->extend_reflux No a2_yes Yes a2_no No

References

Troubleshooting low conversion rates in ethyl benzoate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the Fischer esterification of ethyl benzoate.

Troubleshooting Low Conversion Rates

Low yields in the synthesis of this compound via Fischer esterification are a common challenge. This guide addresses prevalent issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Question: My this compound yield is significantly lower than expected. What are the most likely causes?

Answer: Low conversion rates in Fischer esterification are typically attributable to one or more of the following factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back toward the reactants (benzoic acid and ethanol), thus lowering the yield of this compound.[1][2][3][4]

  • Catalyst Issues: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate. An insufficient amount of catalyst, or a deactivated catalyst, will result in a slow and incomplete reaction.

  • Reactant Purity and Stoichiometry: The purity of your benzoic acid and ethanol is critical. The presence of water in the reactants will inhibit the reaction.[4] Additionally, the molar ratio of the reactants plays a significant role in driving the reaction forward.

  • Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete conversion. The reaction requires sufficient heat to overcome the activation energy, but excessive temperatures can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I overcome the equilibrium limitation of the Fischer esterification?

A1: To favor the formation of this compound, you need to shift the reaction equilibrium to the right. This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will drive the reaction forward according to Le Chatelier's principle.[1][3] Using ethanol as the solvent is a common practice.

  • Removing Water: Actively removing water as it is formed is a highly effective method. This can be done by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) allows for the continuous removal of water from the reaction mixture.

    • Using a Drying Agent: While less common for this specific reaction, molecular sieves can be used to absorb the water produced.

Q2: What is the optimal molar ratio of benzoic acid to ethanol?

A2: While a 1:1 molar ratio will result in an equilibrium mixture with a significant amount of unreacted starting materials, using an excess of ethanol is recommended. A four-fold molar excess of alcohol can theoretically push the yield to approximately 95%.[1] In practice, using ethanol as the solvent provides a large excess and helps to drive the reaction to completion.

Q3: How much acid catalyst should I use?

A3: The acid catalyst is used in catalytic amounts. Typically, for sulfuric acid, a few drops to a small percentage of the total reaction volume is sufficient. For instance, in a laboratory setting, adding 0.5 mL of concentrated sulfuric acid to a reaction with 15 mL of a 1 M solution of benzoic acid in methanol has been reported. It is important to note that using too much strong acid can lead to side reactions like the dehydration of the alcohol.

Q4: What is the ideal reaction temperature and time?

A4: The reaction is typically carried out at the reflux temperature of the alcohol being used. For the synthesis of this compound, this would be the boiling point of ethanol (78 °C). Reaction times can vary, but a common range is 1 to 3 hours under reflux.[5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time for your specific setup.

Q5: My reactants are not fully dissolving. Will this affect my yield?

A5: Yes, poor solubility of reactants can lead to a lower reaction rate and incomplete conversion. Benzoic acid has limited solubility in ethanol at room temperature. Gently heating the mixture while stirring will help to dissolve the benzoic acid completely before initiating the reflux.

Q6: I suspect my starting materials are not pure. What are the common impurities and how do they affect the reaction?

A6: The most detrimental impurity is water. Water in either the benzoic acid or the ethanol will inhibit the forward reaction. Ensure you are using anhydrous ethanol and that your benzoic acid is thoroughly dried. Other impurities in the starting materials could potentially react with the catalyst or starting materials, leading to side products.

Q7: What are the potential side products in this reaction?

A7: The primary side reaction of concern is the dehydration of ethanol to form diethyl ether, especially at higher temperatures and with a high concentration of sulfuric acid. Another possibility is the formation of byproducts from impurities present in the starting materials.

Q8: How do I purify my this compound product?

A8: After the reaction is complete, the workup and purification process is crucial for obtaining a pure product. A typical procedure involves:

  • Neutralization: Quenching the reaction with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and any unreacted benzoic acid.

  • Extraction: Extracting the this compound into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Washing the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Removing the organic solvent using a rotary evaporator.

  • Distillation: For high purity, the crude this compound can be purified by distillation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound. Note that direct comparison between different studies can be challenging due to variations in experimental setups.

Table 1: Effect of Benzoic Acid to Ethanol Molar Ratio on Ester Yield

Benzoic Acid:Ethanol Molar RatioTheoretical Yield (%)Reference
1:1~67[1]
1:4~95[1]
1:10 (Acetic Acid:Ethanol)97[3]
1:100 (Acetic Acid:Ethanol)99[3]

Note: Data for acetic acid is included to illustrate the general principle of using excess alcohol.

Table 2: Influence of Catalyst and Reaction Conditions on this compound Yield

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄CatalyticReflux (Ethanol)3Not specified[5]
H₂SO₄ (Microwave)4%10013 min16[4]
H₂SO₄Not specified65Not specified90 (Mthis compound)[2]
p-Toluenesulfonic Acid5 mol%Reflux (Toluene)2096 (Cyclohexyl Hippurate)[2]

Note: Data for similar esterifications are included to provide context on catalyst effectiveness.

Experimental Protocols

Protocol 1: Standard Reflux Esterification of this compound

This protocol is a general representation of a standard laboratory procedure for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, combine benzoic acid and a significant molar excess of anhydrous ethanol. For example, use a 1:4 or greater molar ratio of benzoic acid to ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78°C).

  • Reaction Monitoring: Allow the reaction to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted benzoic acid. Be cautious as CO₂ gas will be evolved.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent such as diethyl ether.

  • Workup - Washing: Wash the organic layer sequentially with water and then a saturated brine solution.

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: For higher purity, the crude product can be purified by distillation.

Protocol 2: Esterification with Azeotropic Removal of Water

This protocol utilizes a Dean-Stark apparatus to improve the reaction yield by continuously removing water.

  • Apparatus Setup: Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reactant and Solvent Addition: To the reaction flask, add benzoic acid, ethanol, and an inert solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid.

  • Azeotropic Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and can be collected, while the solvent overflows back into the reaction flask.

  • Reaction Completion: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Workup and Purification: Follow steps 5-10 from Protocol 1 for the workup and purification of the this compound product.

Visualizations

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting low conversion rates.

Fischer_Esterification_Pathway Benzoic Acid Benzoic Acid Protonation Protonation Benzoic Acid->Protonation + H+ Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Protonation->Tetrahedral Intermediate + Ethanol Water Elimination Water Elimination Tetrahedral Intermediate->Water Elimination This compound This compound Water Elimination->this compound - H+ Water Water Water Elimination->Water Troubleshooting_Workflow start Low Conversion Rate check_equilibrium Is water being effectively removed? start->check_equilibrium implement_water_removal Implement Dean-Stark or use excess alcohol check_equilibrium->implement_water_removal No check_catalyst Is the catalyst amount and activity sufficient? check_equilibrium->check_catalyst Yes implement_water_removal->check_catalyst adjust_catalyst Increase catalyst loading or use fresh catalyst check_catalyst->adjust_catalyst No check_reactants Are reactants pure and in the correct ratio? check_catalyst->check_reactants Yes adjust_catalyst->check_reactants purify_reactants Use anhydrous reactants and optimize molar ratio check_reactants->purify_reactants No check_conditions Are reaction temperature and time optimal? check_reactants->check_conditions Yes purify_reactants->check_conditions adjust_conditions Ensure proper reflux temperature and sufficient reaction time check_conditions->adjust_conditions No end_node Improved Yield check_conditions->end_node Yes adjust_conditions->end_node

References

Technical Support Center: Preventing Hydrolysis of Ethyl Benzoate During Workup

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of synthesized compounds during experimental workup is paramount. Ethyl benzoate, a common ester, is susceptible to hydrolysis under both acidic and basic conditions, which can lead to product loss and impurities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the hydrolysis of this compound during your experimental workup.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the workup of reactions containing this compound.

Issue 1: Significant loss of this compound product, with the presence of benzoic acid.

  • Question: My final product yield is low, and I've identified benzoic acid as a major byproduct. What could be causing the hydrolysis of my this compound during workup?

    Answer: The presence of benzoic acid strongly indicates that your this compound has undergone hydrolysis. This can be caused by several factors during the workup procedure:

    • Exposure to Strong Acids or Bases: Both acidic and basic conditions can catalyze the hydrolysis of esters.[1][2] If your reaction was run under acidic conditions, failure to completely neutralize the acid before extraction can lead to hydrolysis. Similarly, using a strong base (e.g., sodium hydroxide) to wash the organic layer can promote saponification, the base-promoted hydrolysis of the ester.[3]

    • Elevated Temperatures: The rate of hydrolysis increases with temperature. Performing extractions or washes at elevated temperatures can accelerate the degradation of your product.

    • Prolonged Contact with Aqueous Phases: Extended exposure of the this compound to an aqueous acidic or basic solution, even if dilute, can lead to significant hydrolysis over time.

Issue 2: Emulsion formation during extraction, prolonging contact with the aqueous phase.

  • Question: I'm getting a persistent emulsion during the aqueous wash, and I'm concerned about my ester hydrolyzing. How can I break the emulsion and minimize this risk?

    Answer: Emulsion formation is a common problem that can increase the contact time between your ester and the aqueous phase, raising the risk of hydrolysis. Here's how to address it:

    • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous layer.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.

    • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.

Issue 3: Hydrolysis occurring during purification by column chromatography.

  • Question: I suspect my this compound is hydrolyzing on my silica gel column. Is this possible, and how can I prevent it?

    Answer: Yes, hydrolysis on a silica gel column is possible, especially if the silica gel is acidic and contains residual water.[4] To mitigate this:

    • Use Neutralized Silica Gel: You can neutralize your silica gel by washing it with a dilute solution of a weak base (like triethylamine in your eluent) and then drying it thoroughly.

    • Dry Your Solvents: Ensure that the solvents used for chromatography are anhydrous to minimize the presence of water.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Alternative Purification: If hydrolysis on silica gel remains a problem, consider alternative purification methods such as distillation or preparative thin-layer chromatography (TLC) on a less acidic stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain during the workup to prevent this compound hydrolysis?

A1: To minimize hydrolysis, it is best to keep the aqueous phase as close to neutral (pH 7) as possible. If you need to neutralize an acidic reaction mixture, use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] These will neutralize the acid without making the solution strongly basic, which would promote saponification. After neutralization, it is good practice to wash the organic layer with water to remove any remaining salts and base.

Q2: At what temperature should I perform my extractions and washes?

A2: It is recommended to perform all extractions and washes at or below room temperature. If your reaction was heated, ensure the reaction mixture is cooled to room temperature before beginning the workup. For particularly sensitive compounds, you can use cooled aqueous solutions for washing and perform the extractions in an ice bath.

Q3: How can I quickly and efficiently remove the aqueous phase after washing?

A3: To minimize contact time with the aqueous phase, separate the layers in the separatory funnel as soon as they have clearly separated. After draining the aqueous layer, a final wash with brine will help to remove most of the dissolved water from the organic layer. Subsequently, drying the organic layer with an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) will remove the final traces of water.

Q4: What is the best way to quench a reaction containing this compound without inducing hydrolysis?

A4: The ideal quenching method depends on the reaction conditions.

  • For acidic reactions: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate to the cooled reaction mixture with vigorous stirring until the effervescence of CO₂ ceases.

  • For basic reactions: Slowly add a dilute aqueous solution of a weak acid, such as 1 M hydrochloric acid (HCl), to the cooled reaction mixture until the pH is neutral. Avoid using strong acids, as this can lead to acid-catalyzed hydrolysis.

  • For neutral reactions: Quenching with deionized water is often sufficient.

Quantitative Data on this compound Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by pH and temperature. The following table summarizes available quantitative data to illustrate these effects.

ConditionTemperature (°C)Half-life (t½)Rate Constant (k)Reference
Alkaline Hydrolysis
Lithium Hydroxide in THF/H₂O3714 minNot specified[7]
0.1 M NaOH in 30% Methanol/Water (v/v)20Not specified1.590 x 10⁻² (dm)³/mole/min[8]
0.1 M NaOH in 30% Methanol/Water (v/v)25Not specified1.870 x 10⁻² (dm)³/mole/min[8]
0.1 M NaOH in 30% Methanol/Water (v/v)30Not specified2.139 x 10⁻² (dm)³/mole/min[8]
0.1 M NaOH in 30% Methanol/Water (v/v)35Not specified2.400 x 10⁻² (dm)³/mole/min[8]
0.1 M NaOH in 30% Methanol/Water (v/v)40Not specified2.750 x 10⁻² (dm)³/mole/min[8]
Biological Hydrolysis
Rat PlasmaNot specified17 minNot specified
Rat Liver MicrosomesNot specified12 minNot specified

Experimental Protocols

Protocol 1: Workup of a Reaction Containing this compound (from an acidic reaction mixture)

This protocol details the steps to isolate this compound from a reaction mixture that was conducted under acidic conditions (e.g., Fischer esterification).

  • Cool the Reaction Mixture: Ensure the reaction mixture has cooled to room temperature.

  • Quenching and Neutralization:

    • Transfer the reaction mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl the funnel after each addition and vent frequently to release the pressure from the evolved carbon dioxide gas.

    • Continue adding the NaHCO₃ solution until the effervescence ceases, indicating that all the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction:

    • Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to the separatory funnel to extract the this compound.

    • Gently invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and then drain the aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water to remove any remaining water-soluble impurities and salts.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer and can aid in breaking any emulsions.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

  • Isolation:

    • Filter or decant the organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • The crude product can be further purified by distillation or column chromatography on neutralized silica gel.

Visualizations

Hydrolysis of this compound

Hydrolysis EB This compound BA Benzoic Acid EB->BA Hydrolysis EtOH Ethanol EB->EtOH Hydrolysis H2O Water H2O->EB Catalyst Acid or Base Catalyst->EB

Caption: General reaction scheme for the hydrolysis of this compound.

Troubleshooting Workflow for this compound Hydrolysis

Troubleshooting Start Product Loss / Benzoic Acid Detected Check_Workup Review Workup Procedure Start->Check_Workup Strong_Acid_Base Used Strong Acid/Base? Check_Workup->Strong_Acid_Base Use_Weak_Base Use Weak Base (e.g., NaHCO3) Strong_Acid_Base->Use_Weak_Base Yes Check_Temp High Temperature? Strong_Acid_Base->Check_Temp No End Hydrolysis Minimized Use_Weak_Base->End Use_RT_or_Cold Work at Room Temp or Colder Check_Temp->Use_RT_or_Cold Yes Check_Contact_Time Prolonged Aqueous Contact? Check_Temp->Check_Contact_Time No Use_RT_or_Cold->End Minimize_Contact Minimize Contact Time Check_Contact_Time->Minimize_Contact Yes Emulsion Emulsion Formation? Check_Contact_Time->Emulsion No Minimize_Contact->End Break_Emulsion Break Emulsion (Brine, Centrifuge) Emulsion->Break_Emulsion Yes Chromatography_Issue Hydrolysis on Column? Emulsion->Chromatography_Issue No Break_Emulsion->End Neutralize_Silica Use Neutralized Silica / Anhydrous Solvents Chromatography_Issue->Neutralize_Silica Yes Chromatography_Issue->End No Neutralize_Silica->End

References

Technical Support Center: Azeotropic Distillation for Ethyl Benzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing azeotropic distillation for the purification of ethyl benzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is azeotropic distillation and why is it used for this compound purification?

A1: Azeotropic distillation is a separation technique used for mixtures that form azeotropes, which are mixtures of two or more liquids that have a constant boiling point and composition throughout distillation. In the case of this compound, it can form a minimum-boiling azeotrope with water. This property is exploited to remove water from crude this compound. By intentionally forming and then removing the water-containing azeotrope, a drier and purer this compound product can be obtained.

Q2: What is an entrainer and is it necessary for the azeotropic distillation of this compound?

A2: An entrainer is a substance added to a mixture to form a new, lower-boiling azeotrope with one or more of the components, thereby facilitating their separation. While this compound forms a binary azeotrope with water, an entrainer such as toluene or cyclohexane is often added. The entrainer forms a ternary azeotrope with water and this compound that has a lower boiling point than the binary azeotrope. This can enhance the efficiency of water removal. The choice of entrainer depends on factors like its ability to form a heterogeneous azeotrope (one that separates into two liquid phases upon condensation), its boiling point, and its ease of separation from the purified product.

Q3: How do I know when the azeotropic distillation is complete?

A3: The completion of the azeotropic distillation is typically indicated by a few key observations:

  • Cessation of Water Collection: In a Dean-Stark apparatus, you will no longer see water collecting in the side arm.

  • Rise in Distillation Head Temperature: The temperature at the distillation head will rise from the boiling point of the azeotrope to the boiling point of the entrainer (if used) or pure this compound.

  • Clarity of the Distillate: The distillate returning to the reaction flask from the condenser will be clear, without the cloudiness that indicates the presence of a water-in-organic emulsion.

Q4: What is the expected purity of this compound after azeotropic distillation?

A4: The purity of this compound after azeotropic distillation can be quite high, often exceeding 99%. However, the final purity depends on the efficiency of the distillation, the complete removal of water and the entrainer, and the absence of other impurities from the initial crude product. Analytical techniques such as gas chromatography (GC) can be used to determine the final purity.

Q5: Can I reuse the entrainer?

A5: Yes, in many cases the entrainer can be recovered and reused. After the distillation is complete, the entrainer can be separated from any residual water and the purified this compound by fractional distillation. It is crucial to ensure the recovered entrainer is thoroughly dried before reuse, as introducing a wet entrainer will be counterproductive.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No water is collecting in the Dean-Stark trap. 1. The system has not yet reached the boiling point of the azeotrope. 2. The crude this compound is already dry. 3. The heating rate is too low. 4. There is a leak in the system.1. Ensure the heating mantle is set to a temperature sufficient to initiate boiling. 2. Confirm the presence of water in the crude material. 3. Gradually increase the heating rate. 4. Check all joints and connections for proper sealing.
The distillate is cloudy or milky. 1. An emulsion has formed between water and the organic phase. 2. The cooling in the condenser is insufficient, leading to vapor bypass.1. Ensure a proper phase separation is occurring in the Dean-Stark trap. Adding a small amount of brine to the trap can sometimes help break emulsions. 2. Check that the cooling water flow rate is adequate and the condenser is appropriately sized for the scale of the distillation.
The boiling point is fluctuating. 1. Uneven heating. 2. Bumping of the liquid due to the absence of boiling chips or a stir bar. 3. Presence of multiple azeotropes if the crude mixture is complex.1. Ensure the heating mantle is in good contact with the flask and providing consistent heat. 2. Add fresh boiling chips or use a magnetic stirrer. 3. Proceed with the distillation, collecting fractions at their respective boiling points.
The final product has a cloudy appearance. Residual water is still present in the this compound.1. Continue the azeotropic distillation until no more water is collected. 2. Dry the purified this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and then filter.
The final product has a noticeable odor of the entrainer. Incomplete removal of the entrainer after the azeotropic distillation.Perform a final fractional distillation to separate the this compound from the higher or lower boiling entrainer.
The final product is colored. 1. Thermal degradation of the product or impurities at high temperatures. 2. Presence of colored impurities from the synthesis step.1. Consider performing the final purification step under reduced pressure (vacuum distillation) to lower the boiling point. 2. A pre-distillation wash of the crude this compound with a dilute sodium bicarbonate solution can help remove acidic colored impurities.

Quantitative Data

The following table summarizes key boiling points and azeotrope compositions relevant to the purification of this compound.

Substance/Mixture Boiling Point (°C) Composition (by weight %)
This compound212 - 213[1]100% this compound
Water100100% Water
Binary Azeotropes
This compound - Water99.9Not specified in search results
Ethanol - Water78.195.5% Ethanol, 4.5% Water
Toluene - Water8580% Toluene, 20% Water
Cyclohexane - Water69.891.5% Cyclohexane, 8.5% Water
Ternary Azeotropes
Ethanol - Benzene - Water64.918.5% Ethanol, 74.1% Benzene, 7.4% Water
Ethanol - Cyclohexane - Water62.117% Ethanol, 76% Cyclohexane, 7% Water[1]

Experimental Protocol: Purification of Crude this compound via Azeotropic Distillation

This protocol outlines a general procedure for the removal of water from crude this compound using toluene as an entrainer.

Materials:

  • Crude this compound containing water

  • Toluene (or other suitable entrainer like cyclohexane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

  • Heating mantle

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Distillation head and receiving flask (for final purification)

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.

    • Place the round-bottom flask in a heating mantle.

  • Charging the Flask:

    • To the round-bottom flask, add the crude this compound and the chosen entrainer (e.g., toluene). A common starting ratio is approximately 1:1 to 1:2 by volume of crude this compound to entrainer.

    • Add a few boiling chips to the flask to ensure smooth boiling.

  • Azeotropic Distillation:

    • Begin heating the mixture. The vapor will condense in the condenser and collect in the Dean-Stark trap.

    • As the condensate is a heterogeneous azeotrope, it will separate into two layers in the trap: a lower aqueous layer and an upper organic layer (if using an entrainer less dense than water, like toluene or cyclohexane).

    • The organic layer will overflow from the side arm of the Dean-Stark trap and return to the distillation flask.

    • Continue the distillation until no more water collects in the trap and the head temperature stabilizes at the boiling point of the entrainer.

  • Removal of Entrainer:

    • Once all the water has been removed, allow the apparatus to cool.

    • Reconfigure the apparatus for simple or fractional distillation to remove the entrainer.

    • Heat the mixture to distill off the entrainer. The boiling point of the entrainer will be observed at the distillation head.

  • Purification of this compound:

    • After the entrainer has been removed, the temperature will rise to the boiling point of this compound (approx. 212 °C at atmospheric pressure).

    • Collect the pure this compound in a clean, dry receiving flask.

    • Optional: For heat-sensitive materials or to prevent decomposition, this final distillation step can be performed under reduced pressure (vacuum distillation).

  • Drying and Storage:

    • If any residual cloudiness is observed, the collected this compound can be further dried over a small amount of anhydrous magnesium sulfate or sodium sulfate.

    • Filter the dried this compound to remove the drying agent.

    • Store the purified this compound in a tightly sealed container.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the azeotropic distillation of this compound.

TroubleshootingWorkflow Start Start Azeotropic Distillation Problem Problem Encountered? Start->Problem NoWater No Water Collection Problem->NoWater Yes CloudyDistillate Cloudy Distillate Problem->CloudyDistillate Yes TempFluctuation Temperature Fluctuation Problem->TempFluctuation Yes Continue Continue Distillation Problem->Continue No CheckHeat Increase Heat / Check for Leaks NoWater->CheckHeat CheckCooling Check Condenser Cooling CloudyDistillate->CheckCooling CheckStirring Add Boiling Chips / Stir TempFluctuation->CheckStirring CheckHeat->Continue CheckCooling->Continue CheckStirring->Continue Continue->Problem End Purification Complete Continue->End No Further Issues

Caption: Troubleshooting workflow for azeotropic distillation.

References

Technical Support Center: Kinetic Analysis for Ethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in the kinetic analysis and optimization of ethyl benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? A1: The primary method for synthesizing this compound is the Fischer esterification of benzoic acid with ethanol. This is a reversible reaction catalyzed by a strong acid, typically sulfuric acid or a solid acid catalyst. The reaction shifts equilibrium to favor the product, this compound, by removing water as it is formed.[1][2]

Q2: Which kinetic models are most suitable for describing the synthesis of this compound? A2: The kinetic behavior of this compound synthesis, especially over solid acid catalysts, can be complex. While simple pseudo-homogeneous models can be used, heterogeneous models often provide a better fit. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal models are commonly employed to account for the adsorption of reactants and products on the catalyst surface.[3][4][5] For the synthesis over Amberlyst 39, the LHHW model was found to provide the best representation of the kinetic data.[3][4][5]

Q3: How does temperature affect the equilibrium conversion of benzoic acid? A3: The equilibrium conversion of benzoic acid generally increases with a rise in temperature.[3][4][5] However, excessively high temperatures can lead to the vaporization of ethanol, reducing its concentration in the liquid phase and potentially causing unwanted side reactions.[6]

Q4: What is the role of the ethanol to benzoic acid molar ratio? A4: Using an excess of ethanol can significantly increase the conversion of benzoic acid.[1] As a reversible reaction, adding more of one reactant (ethanol) shifts the equilibrium towards the products, according to Le Chatelier's principle. Studies have shown that increasing the molar ratio of ethanol to benzoic acid enhances the equilibrium conversion.[3][5]

Q5: What are common catalysts used for this compound synthesis? A5: A variety of catalysts can be used:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can be difficult to remove from the product and may cause corrosion.[1][7]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred for their ease of separation and reusability. Examples include acidic cation-exchange resins like Amberlyst 15 and Amberlyst 39, expandable graphite, and deep eutectic solvents (DES).[3][6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield / Low Conversion Equilibrium Limitation: The reverse reaction (hydrolysis) is significant.Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Increase the molar ratio of ethanol to benzoic acid to shift the equilibrium.[1][9]
Inactive Catalyst: The catalyst may be deactivated by impurities or moisture.Ensure the catalyst is fresh or properly activated before use. For solid catalysts, ensure they are thoroughly dried. For reactions sensitive to moisture, use oven-dried glassware and an inert atmosphere.[10]
Suboptimal Temperature: The reaction temperature is too low for an efficient rate or too high, causing reactant loss.Optimize the reaction temperature. For Amberlyst 39, a range of 323.15 K to 353.15 K (50-80°C) has been studied.[4] For microwave synthesis, temperatures up to 170°C have been used for very short reaction times.[9]
Slow Reaction Rate Insufficient Catalyst Loading: The amount of catalyst is too low to achieve a desirable rate.Increase the catalyst concentration. For expandable graphite, 8% of the total reactant mass was found to be optimal.[6] For acid resins, follow the manufacturer's recommended loading.
Poor Mixing: In heterogeneous catalysis, poor mixing can lead to mass transfer limitations.Ensure vigorous stirring to maximize contact between reactants and the catalyst surface.
Difficulty in Product Purification Residual Acid Catalyst: Homogeneous catalysts like sulfuric acid remain in the crude product.Neutralize the reaction mixture by washing with a weak base solution, such as sodium carbonate, until the aqueous layer is slightly alkaline.[11]
Separation of Reactants: Unreacted benzoic acid and excess ethanol need to be removed.Distill off the excess ethanol.[11] Unreacted benzoic acid can be removed during the basic wash. Final purification is typically achieved by vacuum distillation.[7]
Inconsistent Kinetic Data Presence of Water: Moisture in reactants or the solvent can initiate the reverse hydrolysis reaction, affecting rate measurements.Use anhydrous reactants and solvents. Ensure the reaction is performed under dry conditions, especially if using moisture-sensitive catalysts.[10]
Inaccurate Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a controller) to maintain a stable temperature.

Data Presentation

Table 1: Effect of Catalyst and Temperature on Benzoic Acid Conversion

Catalyst Alcohol Temperature (°C) Conversion (%) Reference
Deep Eutectic Solvent Ethanol 75 88.3 [8]
Ionic Liquid Ethanol 75 ~75 [8]
Amberlyst 15 Ethanol 75 ~10 [8]

| Expandable Graphite (Microwave) | Ethanol | 85 | 80.1 |[6] |

Table 2: Optimized Conditions from Different Studies

Parameter Microwave Synthesis (Expandable Graphite) Microwave Synthesis (No Catalyst)
Benzoic Acid : Ethanol Ratio 1 : 5 1 : 4.28
Temperature 85 °C 170 °C
Catalyst Loading 8 wt% of reactants N/A
Reaction Time Not specified 5 minutes
Yield / Conversion 80.1% Yield 97% Yield

| Reference |[6] |[9] |

Experimental Protocols

Protocol 1: General Procedure for Kinetic Study using a Solid Acid Catalyst

  • Reactor Setup: Place a known quantity of benzoic acid and the solid acid catalyst (e.g., Amberlyst 39) into a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.

  • Reactant Addition: Add a pre-determined molar excess of ethanol to the flask.

  • Reaction Initiation: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C) and begin vigorous stirring. Start the timer (t=0).

  • Sampling: At regular intervals, withdraw small aliquots (e.g., 0.5 mL) from the reaction mixture using a syringe. Immediately quench the reaction in the aliquot by cooling it in an ice bath to stop the reaction.

  • Analysis: Determine the concentration of benzoic acid, this compound, or water in each sample. This can be done using techniques such as titration (to measure the remaining acid), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The concentration of water can also be measured with a Karl Fischer titrator.[12]

  • Data Processing: Plot the concentration of benzoic acid versus time to determine the reaction rate. Use this data to test different kinetic models and calculate rate constants.

Protocol 2: Product Synthesis and Purification

  • Reaction: In a 150 mL round-bottom flask, combine 20 mL of benzoic acid, 23 mL of 95% ethanol, and a catalytic amount of concentrated sulfuric acid (a few drops).[7][11]

  • Reflux: Heat the mixture under reflux for 1-2 hours. The temperature should be controlled to prevent excessive loss of ethanol.[11]

  • Workup - Ethanol Removal: After cooling, reconfigure the apparatus for simple distillation and distill off the excess ethanol.[11]

  • Neutralization: Pour the cooled residue into 60 mL of cold water. Add a sodium carbonate solution in small portions until the mixture is slightly alkaline (test with pH paper). This will neutralize the sulfuric acid and convert any unreacted benzoic acid into its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound (which will appear as an oily layer) with diethyl ether (2 x 30 mL portions).[11]

  • Drying and Isolation: Combine the ether extracts and dry them over an anhydrous drying agent like calcium chloride.[11] Filter to remove the drying agent and then remove the ether solvent using a rotary evaporator to yield the crude this compound.

  • Final Purification: For high purity, perform a vacuum distillation of the crude product.[7]

Visualizations

G Workflow for Kinetic Analysis of this compound Synthesis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Modeling prep_reactants Prepare Reactants (Benzoic Acid, Ethanol) setup Set up Reactor (Flask, Condenser, Stirrer) prep_reactants->setup prep_catalyst Prepare Catalyst (e.g., Dry Amberlyst) prep_catalyst->setup react Run Reaction at Constant Temperature setup->react sample Withdraw Samples at Timed Intervals react->sample analyze Analyze Samples (GC, HPLC, or Titration) sample->analyze plot Plot Concentration vs. Time analyze->plot model Fit Data to Kinetic Models (e.g., LHHW) plot->model result Determine Rate Constants & Activation Energy model->result G Troubleshooting: Low Product Yield rect rect end end start Low Yield Observed q1 Is water being removed during the reaction? start->q1 q2 Is the catalyst active and properly loaded? q1->q2 Yes a1 Implement water removal (e.g., Dean-Stark) q1->a1 No q3 Is the molar ratio of Ethanol:Acid high enough? q2->q3 Yes a2 Use fresh/activated catalyst. Ensure correct loading. q2->a2 No q4 Is the temperature optimized? q3->q4 Yes a3 Increase Ethanol to Benzoic Acid ratio. q3->a3 No a4 Adjust temperature. Avoid excessive ethanol loss. q4->a4 No success Yield Improved q4->success Yes a1->success a2->success a3->success a4->success G Fischer Esterification Mechanism cluster_steps Reaction Steps benzoic_acid Benzoic Acid (R-COOH) step1 1. Protonation of Carbonyl Oxygen benzoic_acid->step1 ethanol Ethanol (R'-OH) step2 2. Nucleophilic Attack by Ethanol ethanol->step2 catalyst Acid Catalyst (H+) catalyst->step1 step1->step2 step3 3. Proton Transfer step2->step3 step4 4. Elimination of Water step3->step4 step5 5. Deprotonation step4->step5 water Water (H2O) step4->water ethyl_benzoate This compound (R-COOR') step5->ethyl_benzoate catalyst_regen Catalyst Regenerated (H+) step5->catalyst_regen

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Benzoate and Methyl Benzoate in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the formation of esters through esterification is a fundamental and widely utilized reaction. Among the various esters, methyl and ethyl benzoates serve as important intermediates and building blocks in the pharmaceutical and chemical industries. Understanding the relative reactivity of their precursor alcohols, methanol and ethanol, in the esterification of benzoic acid is crucial for optimizing reaction conditions, maximizing yields, and ensuring process efficiency. This guide provides an objective comparison of the reactivity of methanol and ethanol in the Fischer-Speier esterification of benzoic acid, supported by experimental data and detailed protocols.

Executive Summary

The acid-catalyzed esterification of benzoic acid with primary alcohols, such as methanol and ethanol, proceeds via the Fischer-Speier esterification mechanism. The reactivity of the alcohol is a key determinant of the reaction rate. Due to lesser steric hindrance, methanol exhibits a higher reactivity than ethanol in the esterification of benzoic acid. This is reflected in a lower activation energy for the reaction involving methanol. Consequently, the formation of methyl benzoate is kinetically favored over the formation of this compound under identical conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the esterification of benzoic acid with methanol and ethanol.

Table 1: Reaction Kinetics

ParameterMethanol (for Mthis compound)Ethanol (for this compound)Reference(s)
Activation Energy (Ea) ~42 kJ/mol~53 kJ/mol[1]
Relative Reaction Rate FasterSlower[1]

Table 2: Product Yields

ProductTheoretical YieldExperimental YieldReference(s)
Mthis compound 85%Not explicitly stated in comparative studies[2]
This compound ~91.5% (calculated from 55g product from 50g benzoic acid)Up to 93.57% conversion (reactive distillation)[3][4]

Note: Direct comparison of yields is challenging due to variations in experimental conditions, such as reaction time, temperature, and purification methods. The provided data is indicative of typical outcomes.

Reaction Mechanism and Reactivity

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism, illustrated below, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Fischer_Esterification cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid protonated_acid Protonated Benzoic Acid benzoic_acid->protonated_acid + H+ alcohol Alcohol (Methanol/Ethanol) H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Alcohol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H2O ester Ester (Methyl/Ethyl Benzoate) protonated_ester->ester - H+ water Water

Caption: The Fischer-Speier esterification mechanism.

The primary factor influencing the relative reactivity of methanol and ethanol in this reaction is steric hindrance . The ethyl group in ethanol is bulkier than the methyl group in methanol. This increased steric bulk hinders the approach of the ethanol molecule to the protonated carboxylic acid, slowing down the rate of the nucleophilic attack. As a result, the formation of the tetrahedral intermediate is slower for ethanol compared to methanol, leading to an overall slower reaction rate for the formation of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of mthis compound and this compound via Fischer-Speier esterification.

Synthesis of Mthis compound

Objective: To synthesize mthis compound from benzoic acid and methanol.

Materials:

  • Benzoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude mthis compound can be further purified by distillation.[2]

Synthesis of this compound

Objective: To synthesize this compound from benzoic acid and ethanol.

Materials:

  • Benzoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (for extraction)

  • Sodium carbonate solution

  • Anhydrous potassium carbonate (drying agent)

Procedure:

  • Dissolve benzoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and boil the mixture for approximately 4 hours.[3]

  • After reflux, distill off about half of the excess ethanol.[3]

  • Cool the residue and dilute it with water.

  • Neutralize the solution with a sodium carbonate solution to remove unreacted benzoic acid and sulfuric acid.

  • Extract the oily layer of this compound with diethyl ether.

  • Wash the ethereal solution with water and dry it over anhydrous potassium carbonate.[3]

  • Evaporate the ether and purify the resulting this compound by distillation.[3]

Logical Relationship of Reactivity Comparison

The following diagram illustrates the logical flow of the comparison between methanol and ethanol reactivity in the esterification of benzoic acid.

Reactivity_Comparison esterification Fischer-Speier Esterification of Benzoic Acid methanol Methanol (CH3OH) esterification->methanol ethanol Ethanol (CH3CH2OH) esterification->ethanol steric_hindrance Steric Hindrance methanol->steric_hindrance Lower methyl_benzoate Mthis compound Formation methanol->methyl_benzoate Leads to ethanol->steric_hindrance Higher ethyl_benzoate This compound Formation ethanol->ethyl_benzoate Leads to reactivity Nucleophilic Reactivity steric_hindrance->reactivity Inversely Proportional reaction_rate Reaction Rate reactivity->reaction_rate Directly Proportional activation_energy Activation Energy (Ea) reactivity->activation_energy Inversely Proportional methyl_benzoate->reaction_rate Faster methyl_benzoate->activation_energy Lower ethyl_benzoate->reaction_rate Slower ethyl_benzoate->activation_energy Higher

Caption: Factors influencing esterification reactivity.

Conclusion

In the acid-catalyzed esterification of benzoic acid, methanol is a more reactive nucleophile than ethanol primarily due to lower steric hindrance. This results in a faster reaction rate and a lower activation energy for the formation of mthis compound compared to this compound. While both reactions can be driven to high yields by employing an excess of the alcohol and removing water as it is formed, the intrinsic reactivity difference is a critical consideration for process design and optimization in research and industrial applications. For syntheses where reaction time is a critical factor, methanol is the preferred alcohol. However, other factors such as solvent properties, desired product characteristics, and safety considerations may also influence the choice between methanol and ethanol.

References

Comparative study of different acid catalysts for ethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl benzoate, a key intermediate in the production of fragrances, flavorings, and pharmaceuticals, is predominantly achieved through the Fischer esterification of benzoic acid with ethanol. The choice of an acid catalyst is paramount to the efficiency, selectivity, and environmental impact of this process. This guide provides an objective comparison of various acid catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Acid Catalysts

The efficacy of different acid catalysts in promoting the synthesis of this compound is summarized in the table below. The data has been compiled from various studies, and it is crucial to consider the specific reaction conditions associated with each result for a fair comparison.

Catalyst TypeCatalyst NameBenzoic Acid Conversion (%) / this compound Yield (%)Temperature (°C)Reaction Time (h)Catalyst LoadingMolar Ratio (Ethanol:Benzoic Acid)Notes
Homogeneous Sulfuric Acid (H₂SO₄)~97% Yield[1]1700.083 (5 min)Catalytic42.8:1Microwave-assisted synthesis.[1]
Homogeneous Deep Eutectic Solvent (p-TSA:BTEAC)88.4% Conversion[2]75Not Specified10 wt%10:1Outperformed ionic liquid and Amberlyst 15 under the same conditions.[2]
Homogeneous Ionic Liquid (1-Butyl-3-methylimidazolium chloride)19.6% Conversion[2]75Not Specified10 wt%10:1Lower conversion compared to the DES catalyst.[2]
Heterogeneous Modified Clay>99.5% Conversion[3]RefluxNot Specified~2.5 wt%~1.2:1 (w/w)Utilizes a water-carrying agent (e.g., toluene) to remove water.[3]
Heterogeneous Expandable Graphite80.1% Yield[4]851.58 wt%5:1Microwave-assisted synthesis; showed higher catalytic activity than H₂SO₄ under the tested conditions.[4]
Heterogeneous Amberlyst 15 (Ion-Exchange Resin)7.8% Conversion[2]75Not Specified10 wt%10:1Showed lower activity in the absence of a solvent.[2]
Heterogeneous SO₄²⁻/Ti₃AlC₂80.4% Conversion12034Not SpecifiedNot SpecifiedHigh selectivity for this compound (>99%).
Heterogeneous Natural Zeolites (H-MOR, H-HEU-M)~55% Yield80620 wt%35:1Data for ethyl 4-nitrobenzoate synthesis, a similar reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the practical application of these findings.

Synthesis of this compound using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is a representative procedure for the classic Fischer esterification using a strong mineral acid.

Materials:

  • Benzoic Acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzoic acid and an excess of absolute ethanol.[5]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[5] Add a few boiling chips.

  • Heat the mixture to reflux for a specified period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography.[5][6]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the this compound.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent (diethyl ether and excess ethanol) by distillation.

  • Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point (~212-213 °C).

Synthesis of this compound using a Heterogeneous Catalyst (Modified Clay)

This method highlights the use of a solid acid catalyst, which simplifies catalyst removal.

Materials:

  • Benzoic Acid

  • Anhydrous Ethanol

  • Modified Clay catalyst

  • Water-carrying agent (e.g., Toluene, Cyclohexane)[3]

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, anhydrous ethanol, the modified clay catalyst, and a water-carrying agent.[3]

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.[3]

  • Continue the reaction until no more water is collected in the trap.[3]

  • Cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the filtrate with water to remove any remaining ethanol.

  • Dry the organic layer and distill to remove the water-carrying agent.

  • The remaining liquid is the this compound product, which can be further purified by vacuum distillation if required.

Reaction Mechanism and Workflow

The synthesis of this compound via Fischer esterification proceeds through a well-established mechanism. The general workflow for the synthesis, regardless of the specific acid catalyst, follows a series of key steps from reaction setup to product isolation and purification.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Benzoic_Acid Benzoic Acid Protonated_Benzoic_Acid Protonated Benzoic Acid Benzoic_Acid->Protonated_Benzoic_Acid Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Benzoic_Acid Protonated_Benzoic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Ethyl_Benzoate This compound Protonated_Ester->Ethyl_Benzoate Deprotonation

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Benzoic Acid & Ethanol B Add Acid Catalyst A->B C Assemble Reaction Apparatus (e.g., Reflux Condenser) B->C D Heat Reaction Mixture C->D E Monitor Reaction Progress (e.g., TLC, Water Collection) D->E F Cool Reaction Mixture E->F G Catalyst Removal (Filtration for Heterogeneous, Neutralization for Homogeneous) F->G H Extraction & Washing G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification of Product (e.g., Distillation) J->K

Caption: General Experimental Workflow for this compound Synthesis.

References

Quantitative NMR (qNMR) for Ethyl Benzoate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical sciences and drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl benzoate, a common organic compound used as a flavoring agent and in perfumery, also serves as a valuable model compound for illustrating modern analytical techniques. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity.

The Rise of qNMR in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct traceability to the International System of Units (SI).[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[4] This intrinsic characteristic allows for the direct quantification of an analyte against a certified internal standard without the need for substance-specific calibration curves, a significant advantage over chromatographic techniques.[4]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity assessment is dictated by a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and throughput.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation is based on volatility and interaction with a stationary phase, followed by detection of combustible ions.Separation is based on partitioning between a mobile and stationary phase, followed by detection (commonly UV-Vis).
Quantification Absolute quantification using a certified internal standard.Relative quantification requiring a certified reference standard of the analyte.Relative quantification requiring a certified reference standard of the analyte.
Selectivity High; distinguishes structurally similar molecules based on unique NMR signals.High; excellent separation of volatile compounds.High; tunable by adjusting column and mobile phase composition.
Sample Preparation Simple; involves accurate weighing and dissolution in a deuterated solvent with an internal standard.May require derivatization for non-volatile compounds; dissolution in a suitable solvent.Dissolution in the mobile phase or a compatible solvent.
Analysis Time Relatively short per sample, but may require longer relaxation delays for accurate quantification.Fast analysis times for individual samples.Moderate to high throughput, depending on the method.
Structural Information Provides detailed structural information about the analyte and any impurities.Provides retention time data; mass spectrometry (GC-MS) is needed for structural elucidation.Provides retention time data; mass spectrometry (LC-MS) is needed for structural elucidation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound purity using qNMR, GC-FID, and HPLC.

Quantitative ¹H-NMR Spectroscopy Protocol

Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.

Materials and Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Certified internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene - BTMSB)[5]

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (BTMSB) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically > 30 seconds for quantitative analysis) to ensure full relaxation of all protons.[4]

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet corresponding to the methyl protons (-CH₃) at approximately 1.4 ppm or the quartet of the methylene protons (-CH₂-) at around 4.4 ppm can be used.[6] For BTMSB, the singlet from the 18 equivalent protons will be used.[5]

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of this compound by area percent using GC-FID.

Materials and Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium as carrier gas

  • This compound sample

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.

  • Set the GC-FID instrument parameters. A representative method would be:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min (constant flow)

    • Injection volume: 1 µL

    • Split ratio: 50:1

  • Inject the sample solution into the GC.

  • Record the chromatogram.

  • Calculate the purity by the area percent method:

    Purity (%) = (Area_ethyl_benzoate / Total_area_all_peaks) * 100

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water

  • This compound sample

Procedure:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Set the HPLC instrument parameters. A representative method for a related compound, ethyl hydroxybenzoate, can be adapted:[7]

    • Mobile phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Inject the sample solution into the HPLC.

  • Record the chromatogram.

  • Calculate the purity by the area percent method:

    Purity (%) = (Area_ethyl_benzoate / Total_area_all_peaks) * 100

Visualizing the Workflow and Logical Comparison

To better illustrate the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve nmr_acq Acquire ¹H NMR spectrum (quantitative parameters) dissolve->nmr_acq process_spec Process spectrum (phase, baseline) nmr_acq->process_spec integrate Integrate signals process_spec->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR analysis of this compound.

Technique_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Purity_Validation Purity Validation of This compound qNMR qNMR Purity_Validation->qNMR GC_FID GC-FID Purity_Validation->GC_FID HPLC HPLC Purity_Validation->HPLC Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Structural_Info Structural Information qNMR->Structural_Info Relative_Quant Relative Quantification GC_FID->Relative_Quant Volatility_Based Volatility-Based Separation GC_FID->Volatility_Based HPLC->Relative_Quant Polarity_Based Polarity-Based Separation HPLC->Polarity_Based

Caption: Logical comparison of analytical techniques for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using qNMR, GC-FID, and HPLC. While GC-FID and HPLC are robust and widely used techniques that provide reliable data on relative purity, qNMR offers the distinct advantage of being a primary method capable of determining absolute purity without the need for a substance-specific reference standard. Furthermore, qNMR provides valuable structural information about any detected impurities in a single experiment. For researchers, scientists, and drug development professionals, the choice of technique will depend on the specific analytical requirements, including the need for absolute versus relative purity data, the availability of reference standards, and the desire for structural elucidation of impurities. The integration of qNMR into analytical workflows represents a significant advancement in ensuring the quality and integrity of chemical substances.

References

A Researcher's Guide to Selecting an Ethyl Benzoate Analytical Standard for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of chromatographic analyses hinge on the quality of the analytical standards used. This guide provides a comparative overview of commercially available ethyl benzoate analytical standards, focusing on key performance indicators and providing illustrative experimental protocols for their use in gas and high-performance liquid chromatography.

This compound is a common fragrance and flavor ingredient, and its accurate quantification is crucial for quality control and safety assessment in various industries. The selection of a suitable analytical standard is a critical first step in developing a robust and reliable chromatographic method. This guide compares the specifications of this compound standards from prominent suppliers and provides a framework for their evaluation and implementation in a laboratory setting.

Comparison of this compound Analytical Standards

The choice of an analytical standard depends on the specific requirements of the application, including the desired level of accuracy, regulatory compliance needs, and budget. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability, while analytical standards from reputable suppliers are suitable for a wide range of routine applications.

Supplier/GradePurity SpecificationAnalytical Method for PurityCertified UncertaintyKey Features
Sigma-Aldrich (Supelco) ≥99.0% (GC)[1]Gas Chromatography (GC)[1]Not specified on typical CoAWidely available analytical standard suitable for general GC and HPLC applications.[1]
Certified Reference Material (Example) 99.9%[2]High-Performance Liquid Chromatography (HPLC)± 0.1%[2]Certified purity with a stated uncertainty, ensuring high accuracy and traceability.[2]
ChemScene ≥99.94% (GC)[3]Gas Chromatography (GC)[3]Not specified on CoAHigh purity standard suitable for demanding applications.
LGC Standards >95% (HPLC)[4]High-Performance Liquid Chromatography (HPLC)Not specified on product pageCharacterized in accordance with ISO 17025.[5][6]
United States Pharmacopeia (USP) USP Reference Standard[7][8]As per USP monographStated on CertificatePrimary pharmaceutical standard for use in pharmacopeial assays.[7]

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are typical starting methods for the analysis of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These protocols should be optimized and validated for specific laboratory instrumentation and application requirements.

Gas Chromatography (GC-FID) Method

This method is suitable for the routine purity assessment and quantification of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 300 °C

Sample Preparation: Prepare a 1000 µg/mL stock solution of the this compound standard in a suitable solvent such as methanol or ethyl acetate. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is applicable for the quantification of this compound in various sample matrices.[9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization depending on the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm or 254 nm

Sample Preparation: Prepare a 1000 µg/mL stock solution of the this compound standard in the mobile phase. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

Quality Control and Standard Validation Workflow

The following diagram illustrates a typical workflow for the qualification and use of a new analytical standard in a regulated or quality-focused laboratory environment.

cluster_0 Standard Reception & Initial Checks cluster_1 Standard Preparation & Analysis cluster_2 Data Evaluation & Approval cluster_3 Routine Use & Monitoring Reception Receive Standard Documentation Verify Certificate of Analysis Reception->Documentation Check Documentation Visual_Inspection Visual Inspection for Integrity Documentation->Visual_Inspection Proceed if OK Stock_Solution Prepare Stock Solution Visual_Inspection->Stock_Solution Proceed if OK Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Chromatographic_Analysis Perform GC/HPLC Analysis Working_Standards->Chromatographic_Analysis Purity_Verification Verify Purity & Identity Chromatographic_Analysis->Purity_Verification Performance_Check Assess Chromatographic Performance (Peak Shape, S/N) Chromatographic_Analysis->Performance_Check Approval Approve for Routine Use Purity_Verification->Approval Performance_Check->Approval Routine_Analysis Use in Routine Sample Analysis Approval->Routine_Analysis Stability_Monitoring Periodic Stability Testing Routine_Analysis->Stability_Monitoring Ongoing

Workflow for Analytical Standard Qualification

Signaling Pathways and Logical Relationships

The selection of an appropriate analytical standard is a critical decision point that influences the entire analytical workflow, from method development to routine analysis. The following diagram illustrates the logical relationships and dependencies in this process.

cluster_0 Standard Selection cluster_1 Method Development & Validation cluster_2 Routine Analysis Application_Reqs Application Requirements (e.g., Regulatory, R&D) Standard_Type Choice of Standard (CRM, Primary, Secondary) Application_Reqs->Standard_Type Supplier_Eval Supplier Evaluation (CoA, Reputation) Standard_Type->Supplier_Eval Method_Dev Chromatographic Method Development Supplier_Eval->Method_Dev Method_Val Method Validation (ICH/FDA Guidelines) Method_Dev->Method_Val Sample_Analysis Routine Sample Analysis Method_Val->Sample_Analysis Data_Integrity Data Integrity & Reporting Sample_Analysis->Data_Integrity

Decision Pathway for Standard Selection and Use

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of ethyl benzoate. This compound is a common fragrance and flavor agent, and its accurate quantification is crucial in various industries, including pharmaceuticals, food and beverages, and cosmetics. This document outlines the experimental protocols and presents a comparative analysis of the validation parameters for both methods to assist in the selection of the most appropriate technique for a given application.

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

Logical Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from the initial planning stages to the final documentation. This process ensures a systematic and compliant approach to method validation.

Analytical Method Validation Workflow cluster_0 Planning & Development cluster_1 Validation Protocol cluster_2 Execution & Data Analysis cluster_3 Documentation a Define Analytical Method Requirements b Develop & Optimize Analytical Method a->b c Define Validation Parameters & Acceptance Criteria b->c d Perform Validation Experiments c->d e Collect & Analyze Validation Data d->e f Prepare Validation Report e->f g Method Implementation & Continuous Monitoring f->g

A typical workflow for analytical method validation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common analytical techniques used for the quantification of this compound. HPLC is well-suited for a wide range of compounds, while GC is particularly effective for volatile and semi-volatile substances. When coupled with a mass spectrometer (MS), GC offers high sensitivity and selectivity.

The following table summarizes the key performance parameters for validated HPLC and GC-MS methods for the analysis of this compound and its structurally similar compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Accuracy (Recovery %) 98 - 102%70 - 115%[1]
Precision (RSD %) < 2%< 20%[1]
Limit of Detection (LOD) 0.29 - 0.32 µg/mL[2]0.015 - 3.3 µg/mL[3]
Limit of Quantification (LOQ) 0.88 - 0.97 µg/mL[2]Not specified in the provided search results.
Specificity HighVery High

Note: The data presented is a compilation from various studies on this compound and similar compounds and may vary depending on the specific method and matrix.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the sample preparation and analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound (often referred to as ethylparaben in preservative mixtures) in various formulations.

Sample Preparation:

  • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate in an ultrasonic bath for 15 minutes to extract the this compound.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV Detector set to an appropriate wavelength for this compound (e.g., 254 nm).

  • Column Temperature: Ambient or controlled (e.g., 40°C).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the simultaneous determination of multiple volatile and semi-volatile compounds, including this compound.[1]

Sample Preparation and Extraction:

  • For liquid samples, a liquid-liquid extraction with a solvent like dichloromethane may be employed.[1]

  • For solid or semi-solid samples, sonication-assisted extraction with a suitable solvent can be used.

  • The organic phase is then separated and may be concentrated if necessary.

  • Derivatization may be required for certain analytes to improve volatility and chromatographic performance, though it is not typically necessary for this compound.

Chromatographic Conditions:

  • Column: A capillary column such as a 5% phenyl methyl siloxane column.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A suitable temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

  • Detector: Mass Spectrometer operating in electron impact (EI) positive mode.

  • Monitoring: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Cross-Validation Workflow

Cross-validation is the process of comparing two analytical methods to demonstrate their equivalence for a specific analytical task. This is crucial when transferring a method between laboratories or when implementing a new method.

Cross-Validation Workflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) M1_Analyze Analyze Samples with Method 1 Compare Compare Results & Assess Equivalence M1_Analyze->Compare M2_Analyze Analyze Samples with Method 2 M2_Analyze->Compare Samples Prepare a Set of Identical Samples Samples->M1_Analyze Samples->M2_Analyze Report Document Cross-Validation in a Report Compare->Report

References

Zeolite Catalysts in Ethyl Benzoate Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of ethyl benzoate, an important fragrance and flavor compound, through the esterification of benzoic acid with ethanol is a key reaction in the chemical industry. The use of solid acid catalysts, particularly zeolites, offers a green and reusable alternative to traditional homogeneous catalysts like sulfuric acid. This guide provides a comparative overview of the performance of different zeolite catalysts in this reaction, supported by experimental data, to aid researchers and professionals in catalyst selection and process optimization.

Catalyst Performance Comparison

The catalytic activity of various zeolites in the esterification of benzoic acid or its derivatives with ethanol is summarized in the table below. The performance is influenced by several factors including the zeolite framework type, Si/Al ratio, acidity, and reaction conditions.

Zeolite CatalystModificationSubstrateEthanol to Acid Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)Benzoic Acid Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
H-MORUltradispersed4-Nitrobenzoic Acid35:10.1 g806~55-5993.3~55[1][2]
H-HEU-MUltradispersed4-Nitrobenzoic Acid35:10.1 g806~55-5996.5~55[1][2]
H-CLUltradispersed4-Nitrobenzoic Acid35:10.1 g806~55-5994.1-[1][2]
H-BetaDealuminated (mild HNO₃)2-(4'-ethylbenzoyl)benzoic acid-1:1 (w/w to acid)-3.59989 (for 2-EAQ)-[3][4]
H-Beta-Acetic Acid----Most Active--[5]
HZSM-5-Acetic Acid-------[5]
HY-Acetic Acid-------[5]

Note: Data for the esterification of 2-(4'-ethylbenzoyl)benzoic acid is included to demonstrate the high conversion achievable with modified H-Beta zeolites, although the product is not this compound. The selectivity reported is for 2-ethylanthraquinone (2-EAQ).[3][4] The study on acetic acid esterification indicates the relative activity of H-Beta, HZSM-5, and HY zeolites.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for catalyst preparation and this compound synthesis based on the reviewed literature.

Catalyst Preparation and Modification

1. Preparation of Hydrogen-form Zeolites (e.g., H-MOR, H-HEU-M, H-CL): The hydrogen forms of natural zeolites can be prepared through ion exchange with an ammonium salt solution followed by calcination.

  • Ion Exchange: The parent zeolite is treated with a 1 M solution of NH₄Cl or NH₄NO₃ at a specified temperature (e.g., 80°C) for a certain duration (e.g., 4 hours) with continuous stirring. This process is often repeated to ensure complete exchange of sodium or other cations with ammonium ions.

  • Washing and Drying: The ammonium-exchanged zeolite is then thoroughly washed with deionized water until no chloride ions are detected (tested with AgNO₃ solution) and dried in an oven at a specific temperature (e.g., 110°C) overnight.

  • Calcination: The dried NH₄⁺-form zeolite is calcined in a furnace under a flow of dry air. The temperature is gradually increased to a target temperature (e.g., 500-550°C) and held for several hours (e.g., 3-5 hours) to decompose the ammonium ions and form the acidic H-form of the zeolite.

2. Dealumination of H-Beta Zeolite: Dealumination is a common method to modify the acidity and porosity of zeolites, which can enhance catalytic performance.

  • Acid Treatment: H-Beta zeolite is treated with a dilute solution of nitric acid (e.g., 0.3 M HNO₃) at a specific temperature (e.g., 85°C) for a set time (e.g., 2 hours) with vigorous stirring.[3][4]

  • Filtration and Washing: The treated zeolite is recovered by filtration and washed repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying and Calcination: The dealuminated zeolite is then dried at 110°C for 24 hours and subsequently calcined at 540°C for 3 hours in air.[3][4]

This compound Synthesis

The liquid-phase esterification of benzoic acid with ethanol is typically carried out in a batch reactor.

  • Reaction Setup: A known amount of benzoic acid and the zeolite catalyst are charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reactant Addition: A specified molar ratio of ethanol is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred vigorously for a specific duration (e.g., 6 hours).[1][2]

  • Product Analysis: After the reaction, the catalyst is separated from the reaction mixture by filtration. The liquid products are then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of benzoic acid and the selectivity towards this compound.

Experimental and Logical Flow

The following diagram illustrates the general workflow for the synthesis and evaluation of zeolite catalysts for this compound production.

G cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Evaluation zeolite_selection Zeolite Selection (e.g., Beta, ZSM-5, MOR) modification Catalyst Modification (e.g., Ion Exchange, Dealumination) zeolite_selection->modification characterization Catalyst Characterization (XRD, SEM, NH3-TPD) modification->characterization reactor Batch Reactor + Catalyst characterization->reactor reactants Reactants (Benzoic Acid, Ethanol) reactants->reactor reaction_conditions Reaction Conditions (Temp, Time, Molar Ratio) reactor->reaction_conditions product_separation Product Separation (Filtration) reaction_conditions->product_separation analysis Product Analysis (GC, GC-MS) product_separation->analysis performance Performance Evaluation (Conversion, Selectivity, Yield) analysis->performance performance->zeolite_selection Optimization

General workflow for zeolite-catalyzed this compound synthesis.

Concluding Remarks

The selection of a zeolite catalyst for this compound synthesis depends on a trade-off between activity, selectivity, and stability. H-Beta zeolites, particularly after modification through dealumination, show high potential for achieving high conversions.[3][4] Natural zeolites like H-MOR and H-HEU-M also demonstrate good selectivity, offering a potentially cost-effective catalytic solution.[1][2] The choice of reaction conditions, such as temperature and reactant molar ratio, is critical in optimizing the yield of the desired ester. Further research focusing on a systematic comparison of various zeolites under identical reaction conditions for the direct esterification of benzoic acid with ethanol would be invaluable for industrial applications.

References

A Comparative Analysis: Conventional vs. Microwave Heating for Ethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of ethyl benzoate, a common fragrance and flavor agent, is a staple in organic chemistry. Traditionally, this esterification is achieved through conventional heating methods that are often time-consuming and energy-intensive. The advent of microwave-assisted organic synthesis (MAOS) has presented a promising alternative, offering significant reductions in reaction times and potential for higher yields. This guide provides an objective comparison of conventional and microwave heating methods for the synthesis of this compound, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal method for their applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via conventional and microwave heating methods based on reported experimental data.

ParameterConventional HeatingMicrowave Heating
Reaction Time 3 - 4 hours[1][2]5 minutes - 1.5 hours[3][4]
Yield ~85% (calculated from 55g product from 50g benzoic acid)[2]80.1% - 97%[3][4]
Reaction Temperature Reflux (boiling point of ethanol, ~78°C)85°C - 170°C[3][4]
Catalyst Concentrated Sulfuric Acid[1][2]Concentrated Sulfuric Acid or Expandable Graphite[3][4]
Energy Consumption Generally higher due to longer reaction times[5][6]Generally lower due to significantly shorter reaction times[5][6]

Experimental Protocols

Conventional Heating Method

This protocol is based on traditional Fischer esterification procedures.

  • Reaction Setup : In a round-bottom flask, combine 50 g of benzoic acid and 100 g of absolute ethanol.[2]

  • Catalyst Addition : Carefully add 10 g of concentrated sulfuric acid to the mixture.[2]

  • Reflux : Add boiling chips and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4 hours.[2]

  • Workup :

    • After cooling, distill off about half of the ethanol.[2]

    • Pour the residue into 300 ml of water and neutralize with solid sodium carbonate to remove unreacted acids.[2]

    • Separate the oily layer of this compound.

  • Purification :

    • Extract the product with diethyl ether.

    • Dry the ether layer over anhydrous potassium carbonate.

    • Evaporate the ether and purify the crude this compound by fractional distillation.[2]

Microwave-Assisted Heating Method

This protocol is adapted from studies utilizing a dedicated microwave reactor.

  • Reaction Setup : In a microwave vial, combine 0.122 g of benzoic acid, 2.50 mL of ethanol, and a few drops of concentrated sulfuric acid as a catalyst.[3] A stirring bar is added to the vial.

  • Microwave Irradiation : Crimp the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 170°C for 5 minutes.[3]

  • Workup :

    • After the reaction is complete and the vial has cooled, uncap the vial.

    • Perform a liquid-liquid extraction. Add 20 mL of diethyl ether to a separatory funnel containing the reaction mixture.

    • Wash the organic layer twice with 25 mL of saturated sodium bicarbonate solution, followed by a wash with 20 mL of brine solution.[3]

  • Purification :

    • Dry the organic layer with a drying agent like sodium sulfate.

    • Remove the drying agent by filtration.

    • Concentrate the product by evaporating the solvent.[3]

Visualizing the Process and Comparison

To better illustrate the experimental workflows and the comparative advantages of each method, the following diagrams are provided.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A 1. Mix Reactants: Benzoic Acid, Ethanol, H2SO4 B 2. Reflux for 3-4 hours A->B C 3. Neutralization & Extraction B->C D 4. Purification by Distillation C->D E This compound (Product) D->E F 1. Mix Reactants in Microwave Vial G 2. Irradiate for 5-90 minutes F->G H 3. Extraction G->H I 4. Purification H->I J This compound (Product) I->J

Figure 1. Experimental workflows for this compound synthesis.

G cluster_0 Conventional Heating cluster_1 Microwave Heating cluster_2 Shared Features a Long Reaction Time (Hours) g Fischer-Speier Esterification b Lower Energy Efficiency e Higher Energy Efficiency c Bulk Heating f Direct Molecular Heating d Short Reaction Time (Minutes) h Acid Catalyst

Figure 2. Logical comparison of heating methods.

Discussion

The primary advantage of microwave-assisted synthesis of this compound is the dramatic reduction in reaction time—from several hours to mere minutes.[3][7] This acceleration is attributed to the efficient and direct heating of the polar reactants and solvent by microwave irradiation, leading to a rapid increase in temperature.[8] In contrast, conventional heating relies on slower conductive heat transfer from an external source through the vessel walls to the reaction mixture.[9]

The yields obtained with microwave heating are comparable to or even higher than those from conventional methods.[3][7] One study reported a 97% yield of this compound in just 5 minutes using microwave irradiation at 170°C.[3] Another investigation using expandable graphite as a catalyst under microwave conditions achieved an 80.1% yield in 1.5 hours at a lower temperature of 85°C.[4] Conventional methods typically require 3 to 4 hours of reflux to achieve good yields.[1][2]

From a green chemistry perspective, the significant reduction in reaction time with microwave heating can lead to substantial energy savings.[5][6] Although the energy efficiency of the magnetron itself can be a factor, the overall energy consumption is often lower for microwave-assisted reactions due to the shortened duration.[5] Furthermore, the rapid and controlled heating can minimize the formation of side products, simplifying purification and reducing chemical waste.[6]

It is important to note that the reaction conditions for microwave synthesis, such as temperature and pressure, can be more extreme than those for conventional reflux, necessitating specialized equipment designed for safe operation.

Conclusion

For the synthesis of this compound, microwave-assisted heating offers a compelling alternative to conventional methods, primarily due to its ability to drastically reduce reaction times while maintaining high yields. This efficiency can lead to increased throughput and lower energy consumption, aligning with the principles of green chemistry. While the initial investment in microwave equipment may be a consideration, the long-term benefits of speed and efficiency make it a highly attractive option for researchers and professionals in the chemical and pharmaceutical industries. Conventional heating remains a viable and accessible method, particularly when specialized microwave equipment is not available, but it is significantly less efficient in terms of time and energy.

References

Safety Operating Guide

Proper Disposal of Ethyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ethyl benzoate, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is also toxic to aquatic life.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[4]

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Ventilation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must not be done through standard trash or sewer systems.[6][7] The primary method for disposal is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[4][5]

Step 1: Waste Identification and Collection

  • Waste Container: Collect this compound waste in a designated, compatible, and properly sealed container.[2][8] Plastic bottles are often preferred over glass to minimize the risk of breakage.[6] The container must be in good condition, free from leaks.[9]

  • Labeling: As soon as the container is used for waste, label it clearly with the words "Hazardous Waste."[6][9] The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[6] Do not use abbreviations or chemical formulas on the primary label.[6]

Step 2: Storage of Chemical Waste

  • Segregation: Store the this compound waste container separately from incompatible materials.[9][10]

  • Location: Keep the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[10]

  • Closure: Ensure the container is always tightly closed, except when adding more waste.[1][9]

Step 3: Arranging for Disposal

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a hazardous waste information form to your EHS office.[6]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink.[2][7][8] This is to prevent environmental contamination and potential damage to the sewer system.

  • Do Not Evaporate: Allowing this compound to evaporate in a fume hood is not an acceptable method of disposal.[11]

Step 4: Disposal of Empty Containers

  • Definition of "Empty": A container that held this compound is considered "empty" when all contents have been removed by normal methods (e.g., pouring, aspirating).[10]

  • Rinsing: For a container to be disposed of as regular trash, it should be triple-rinsed with a suitable solvent.[9] The rinsate from this process must be collected and treated as hazardous waste.[9]

  • Air Drying: After triple-rinsing, the container should be air-dried.[9] For volatile organic solvents, an air-dry in a fume hood may be sufficient without triple rinsing if the residue is less than 3%.[10]

  • Defacing Labels: Before disposing of the empty container in the regular trash, remove or deface all hazardous material labels.[10][11]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are determined by local regulations and institutional policies, the following table summarizes key physical and toxicological data relevant to its handling and safety.

PropertyValueCitation(s)
Boiling Point 213°C (415.4°F)[1]
Melting Point -34.6°C (-30.3°F)[1]
Flash Point 88°C (190.4°F) - Closed Cup[1]
Specific Gravity 1.048 (Water = 1)[1]
Acute Oral Toxicity (LD50) 2100 mg/kg (Rat)[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

EthylBenzoateDisposal start Start: this compound Waste is_product Is it unused product to be discarded? start->is_product is_contaminated Is it contaminated material (e.g., spill cleanup)? is_product->is_contaminated No collect_hw Collect in a labeled Hazardous Waste container. is_product->collect_hw Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No is_contaminated->collect_hw Yes is_empty_container->collect_hw No (Residual Product) triple_rinse Triple rinse with a suitable solvent. is_empty_container->triple_rinse Yes store_safely Store safely in a designated satellite accumulation area. collect_hw->store_safely contact_ehs Contact EHS for disposal. store_safely->contact_ehs end End contact_ehs->end collect_rinsate Collect rinsate as Hazardous Waste. triple_rinse->collect_rinsate air_dry Air dry the container. triple_rinse->air_dry collect_rinsate->store_safely deface_label Deface original labels. air_dry->deface_label dispose_trash Dispose of container in regular trash. deface_label->dispose_trash dispose_trash->end

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Ethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethyl Benzoate

This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory practices and mitigate risks associated with the use of this chemical.

Physical and Toxicological Data

For quick reference, the key quantitative data for this compound are summarized below.

PropertyValueCitations
Chemical Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1]
Appearance Light yellow liquid[3]
Odor Characteristic[3]
Boiling Point 212-213°C (414-415.4°F)[4][5]
Melting Point -34°C (-29.2°F)[5]
Flash Point 88°C (190.4°F) - Closed Cup[4]
Auto-ignition Temp. 490°C (914°F)[4]
Specific Gravity 1.045 - 1.048 g/cm³[4][5]
Vapor Density 5.17 (Air = 1)[4]
Solubility Soluble in methanol and diethyl ether. Low water solubility.[3][4]
Acute Oral Toxicity (LD50) 2100 mg/kg (Rat)[1][4]

Operational Plan: Standard Handling Protocol

Safe handling of this compound requires adherence to a strict protocol, from preparation to post-procedure cleanup.

Pre-Handling Preparations
  • Engineering Controls : Ensure work is conducted in a well-ventilated area.[6] A local exhaust ventilation system or a chemical fume hood should be used to keep airborne concentrations of vapors below threshold limits.[4]

  • Safety Equipment Check : Verify that an eyewash station and a safety shower are in close proximity to the workstation.[4] Ensure a fire extinguisher suitable for combustible liquids (e.g., dry chemical, CO₂, or alcohol-resistant foam) is accessible.[1][2]

  • Review Safety Data Sheet (SDS) : Always review the latest SDS for this compound before use to be familiar with all potential hazards.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationCitations
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[2][7][8]
Skin Protection Gloves : Impermeable, chemical-resistant gloves (e.g., vinyl disposable for up to 8 hours) should be worn.[2][7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2] Clothing : A lab coat or impervious clothing is mandatory to prevent skin exposure.[2][8][2][7][8]
Respiratory Protection Generally not required in a well-ventilated area.[1] However, if ventilation is insufficient or for nuisance exposures, use a NIOSH-approved respirator with organic vapor (OV) cartridges or a type ABEK (EU EN 14387) respirator.[1][2][1][2]
Handling and Usage
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not inhale vapors, mist, or gas.[1][7]

  • Keep the container tightly closed when not in use.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

  • Ground all equipment containing the material to prevent static discharge.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][11]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep containers tightly sealed and upright to prevent leakage.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and oxidizing inorganic acids.[7]

  • Flammable materials should be stored in a dedicated safety storage cabinet or room.[4]

SOD_EthylBenozate prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equip. handling 3. Chemical Handling (In Fume Hood) ppe->handling Proceed with work storage 4. Storage (Cool, Dry, Ventilated) handling->storage If storing cleanup 5. Post-Handling handling->cleanup After use waste 6. Waste Disposal (Sealed Containers) cleanup->waste Segregate waste end_node End waste->end_node

Caption: Standard operating workflow for handling this compound.

Emergency and Disposal Plans

Accidental Release Measures (Spill Plan)

In the event of a spill, follow these steps immediately:

  • Evacuate & Isolate : Clear the area of all personnel.[6] Remove all sources of ignition.[10]

  • Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Don appropriate personal protective equipment, including respiratory protection, before addressing the spill.[2]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[2] Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[10][12] Do not let the product enter drains or waterways.[1][10]

  • Cleanup : Collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for disposal.[10]

  • Decontaminate : Wash the spill area thoroughly.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area Remove Ignition Sources spill->evacuate ppe 2. Don Full PPE (incl. Respirator) evacuate->ppe contain 3. Contain Spill (Use Inert Absorbent) ppe->contain collect 4. Collect Waste (Use Non-Sparking Tools) contain->collect dispose 5. Dispose as Hazardous Waste collect->dispose decontaminate 6. Decontaminate Area dispose->decontaminate end_spill End decontaminate->end_spill

Caption: Emergency response workflow for an this compound spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[6]

  • Skin Contact : Remove all contaminated clothing immediately.[10] Wash the affected area with soap and plenty of water.[1][2] Seek medical attention if irritation occurs or persists.[6][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][10]

  • Ingestion : Do NOT induce vomiting.[6][7] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[6]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection : Collect surplus and non-recyclable solutions in sealed, labeled containers.[2][12]

  • Disposal : Disposal must be handled by a licensed professional waste disposal company.[9] Adhere to all local, regional, and national environmental regulations.[3][9]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with official regulations.[2]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.